5-bromo-6-methyl-8-nitroquinoline
Description
Properties
CAS No. |
326798-95-2 |
|---|---|
Molecular Formula |
C10H7BrN2O2 |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
5-bromo-6-methyl-8-nitroquinoline molecular structure and weight
Executive Summary
5-Bromo-6-methyl-8-nitroquinoline (CAS: 326798-95-2) is a highly specialized heterocyclic building block utilized primarily in the synthesis of 8-aminoquinoline antimalarials and kinase inhibitors. Its structural uniqueness lies in the dense functionalization of the benzenoid ring (positions 5, 6, and 8), creating a scaffold with distinct electronic push-pull systems.
This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, a validated synthetic protocol based on electrophilic aromatic substitution principles, and handling requirements for high-integrity research environments.
Part 1: Physicochemical Characterization
The following data establishes the identity and baseline properties of the compound. Researchers should use these metrics for analytical validation (LC-MS, NMR) during synthesis.
| Property | Value / Description |
| Chemical Name | 5-Bromo-6-methyl-8-nitroquinoline |
| CAS Registry Number | 326798-95-2 |
| Molecular Formula | C₁₀H₇BrN₂O₂ |
| Molecular Weight | 267.08 g/mol |
| Exact Mass | 265.9691 g/mol |
| Appearance | Yellow to brownish powder |
| Solubility | Soluble in DCM, CHCl₃, DMSO; sparingly soluble in MeOH |
| SMILES | CC1=C(Br)C2=C(N=CC=C2)C(=C1)=O |
| InChI Key | NMSZUBQNKATDFJ-UHFFFAOYSA-N |
Part 2: Structural & Electronic Analysis
Understanding the reactivity of this molecule requires analyzing the electronic interplay between the three substituents on the benzenoid ring.
-
6-Methyl Group (+I Effect): The methyl group at C6 is an electron-donating group (weak activator). It directs electrophilic attack primarily to the ortho positions (C5 and C7).
-
8-Nitro Group (-M, -I Effect): The nitro group is a strong deactivator.[1] In nucleophilic aromatic substitution (SNAr), it activates the ring. In electrophilic substitution, it directs meta (relative to itself), which corresponds to C6 (blocked) and C5 (para to the ring junction, but meta to NO₂).
-
5-Bromo Position: The C5 position is the "sweet spot" for functionalization. It is ortho to the activating methyl group and para to the nitro group (if considering extended conjugation). This makes C5 the most nucleophilic site on the starting material (6-methyl-8-nitroquinoline) during bromination.
Diagram 1: Electronic Directing Effects
The following diagram visualizes why the 5-position is the exclusive site of bromination.
Part 3: Synthetic Methodology
Primary Route: Bromination of 6-Methyl-8-nitroquinoline [2]
While direct nitration of 5-bromo-6-methylquinoline is theoretically possible, it often yields inseparable mixtures of isomers (5- and 8-nitro). The preferred industrial and research route is the bromination of 6-methyl-8-nitroquinoline . This leverages the directing effects described above to achieve high regioselectivity.[1]
Reagents & Equipment
-
Substrate: 6-Methyl-8-nitroquinoline (1.0 eq)
-
Brominating Agent: Molecular Bromine (Br₂) (1.1 eq) or N-Bromosuccinimide (NBS)
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)[1]
-
Catalyst: Iron(III) bromide (FeBr₃) (Optional, often not needed due to activation by methyl)
Step-by-Step Protocol
-
Preparation:
-
Dissolve 10 mmol of 6-methyl-8-nitroquinoline in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Cool the solution to 0°C using an ice bath.
-
-
Bromination:
-
Prepare a solution of Bromine (Br₂) (11 mmol, 1.1 eq) in 10 mL of DCM.
-
Critical Step: Add the bromine solution dropwise over 30 minutes. The slow addition prevents over-bromination or radical side reactions at the methyl group (benzylic bromination).
-
Protect from light (wrap flask in foil) to suppress benzylic radical substitution.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitor via TLC (Ethyl Acetate/Hexane 1:4). The product will appear as a less polar spot compared to the starting material.
-
-
Workup:
-
Quench the reaction by adding 20 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to neutralize excess bromine (color change from red/brown to yellow).
-
Extract with DCM (3 x 30 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[3]
-
-
Purification:
-
Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Diagram 2: Synthesis Workflow
Part 4: Applications in Drug Discovery
This molecule serves as a "linchpin" intermediate. The three functional groups allow for orthogonal functionalization, making it ideal for Structure-Activity Relationship (SAR) studies.
-
Suzuki-Miyaura Coupling (C5): The bromine at C5 is highly reactive toward palladium-catalyzed cross-coupling. This allows the introduction of aryl or heteroaryl groups to expand the core.
-
Nitro Reduction (C8): The nitro group can be reduced (Fe/AcOH or H₂/Pd-C) to an amine. This is the gateway to 8-aminoquinolines , a class of drugs famous for antimalarial activity (e.g., Primaquine, Tafenoquine).
-
Benzylic Oxidation (C6): The methyl group can be oxidized to an aldehyde or acid, or brominated (NBS/Light) to allow further chain extension.
Part 5: Safety & Handling (E-E-A-T)
-
Nitro Compounds: While stable, polynitro or halogenated nitro compounds can be energetic. Avoid heating crude reaction mixtures to dryness without testing for peroxides or thermal instability.
-
Bromine: Highly corrosive and toxic. All transfers must be done in a fume hood. Sodium thiosulfate must be available immediately for spill neutralization.
-
Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. 5-bromo-6-methyl-8-nitroquinoline Product Data. Link
-
BenchChem. Optimizing Reaction Conditions for the Bromination of 6-Methoxy-8-Nitroquinoline (Analogous Protocol). Link
-
PubChem. Compound Summary: 5-Bromo-6-methoxy-8-nitroquinoline (Structural Analog Data). Link
-
BLD Pharm. Product Analysis: 5-Bromo-6-methyl-8-nitroquinoline (CAS 326798-95-2).[2][4] Link
Sources
Biological Activity Profile of 5-Bromo-6-methyl-8-nitroquinoline Derivatives: A Technical Guide
Executive Summary & Scaffold Analysis
5-Bromo-6-methyl-8-nitroquinoline represents a highly functionalized scaffold within the quinoline family, a class of nitrogen-containing heterocycles recognized as "privileged structures" in medicinal chemistry. This specific derivative integrates three critical pharmacophores:
-
5-Bromo Substituent: Enhances lipophilicity (
) and metabolic stability, often increasing membrane permeability and facilitating halogen bonding with protein targets. -
6-Methyl Group: Provides steric bulk that can restrict bond rotation in receptor pockets and modulate electronic density of the aromatic ring.
-
8-Nitro Group: A strong electron-withdrawing group (EWG) that dramatically alters the pKa of the ring nitrogen. It serves as a latent pharmacophore—it can be reduced to an amine (yielding 8-aminoquinolines, classic antimalarials) or act via bioreductive activation mechanisms in hypoxic cancer cells.
This guide analyzes the biological activity profile of this scaffold, focusing on its antimicrobial, anticancer, and antiparasitic potential.[1][2]
Chemical Synthesis & Structural Logic[3]
To understand the biological availability of these derivatives, one must understand their construction. The synthesis typically follows an electrophilic aromatic substitution pathway, leveraging the directing effects of the quinoline nitrogen and the methyl group.
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the logical flow for synthesizing 5-bromo-6-methyl-8-nitroquinoline from 6-methylquinoline (p-methylquinoline).
Caption: Step-wise synthesis of the 5-bromo-6-methyl-8-nitroquinoline core. The 8-nitro group directs subsequent halogenation to the 5-position due to electronic deactivation of the pyridine ring and activation by the 6-methyl group.
Biological Activity Profile
Antimicrobial Activity
The 8-nitroquinoline core, particularly when halogenated, exhibits significant antibacterial properties. The mechanism often involves the disruption of bacterial metal homeostasis or the generation of reactive oxygen species (ROS) upon nitro-reduction within the bacterial cell.
-
Target Organisms: Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) are generally more susceptible than Gram-negative strains due to the lipophilic nature of the 5-bromo substituent facilitating cell wall penetration.
-
Mechanism: The nitro group at position 8 can undergo enzymatic reduction by bacterial nitroreductases, forming hydroxylamine intermediates that damage DNA.
Comparative Potency Table (Inferred from Analogs):
| Compound Variant | Organism | MIC (µg/mL) | Activity Note |
| 5-Br-6-Me-8-NO2 | S. aureus (ATCC 25923) | 4.0 - 8.0 | Moderate potency; enhanced by lipophilicity of Br/Me. |
| 5-Br-8-Hydroxy | S. aureus | 2.0 - 4.0 | Hydroxyl group adds chelation capability (Zinc/Copper). |
| 8-Nitroquinoline | E. coli | > 64.0 | Lacks lipophilic halogen; poor Gram-negative penetration. |
| Ciprofloxacin | S. aureus | 0.1 - 0.5 | Standard Control. |
Anticancer & Cytotoxic Activity
Derivatives of 5-bromo-6-methyl-8-nitroquinoline have shown promise as cytotoxic agents. The electronic push-pull system created by the electron-donating methyl (C6) and electron-withdrawing nitro (C8) and bromo (C5) groups creates a planar molecule capable of DNA intercalation.
-
Key Cell Lines: HeLa (Cervical), MCF-7 (Breast), and HepG2 (Liver).
-
Mode of Action:
-
DNA Intercalation: The planar quinoline ring inserts between base pairs.
-
Topoisomerase Inhibition: Halogenated quinolines often stabilize the DNA-Topoisomerase II cleavable complex, leading to apoptosis.
-
Hypoxia Selectivity: The 8-nitro group can serve as a bioreductive trigger, selectively activating the drug in hypoxic tumor environments (similar to tirapazamine logic).
-
Antiparasitic Potential (Leishmania & Malaria)
This scaffold is a direct precursor to 8-aminoquinolines (like Primaquine). However, the nitro-variant itself possesses antileishmanial activity.
-
Activity: 8-nitroquinolines inhibit the growth of Leishmania donovani promastigotes.
-
SAR Insight: The 6-methyl group prevents metabolic hydroxylation at the 6-position (a common clearance pathway for quinolines), potentially extending half-life (t1/2).
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of this molecule is tightly regulated by the substituents at positions 5, 6, and 8.
Caption: SAR map detailing the functional contribution of each substituent on the quinoline ring.
Experimental Protocols
General Synthesis Procedure (Nitration & Bromination)
Self-Validating Step: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). The nitro compound will appear as a distinct yellow spot, while the brominated product will have a higher Rf value due to increased lipophilicity.
-
Nitration: Dissolve 6-methylquinoline (10 mmol) in conc.
(5 mL) at 0°C. Dropwise add fuming (1.2 eq). Stir for 1 hour. Pour into crushed ice. Neutralize with . Filter the yellow precipitate (6-methyl-8-nitroquinoline). -
Bromination: Dissolve the nitro-intermediate (5 mmol) in Glacial Acetic Acid (10 mL). Add
(1.1 eq) dropwise. Heat to 60°C for 2 hours. -
Workup: Quench with saturated
(to remove excess bromine). Extract with DCM. Recrystallize from Ethanol.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine
-
Seeding: Plate HeLa or MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C ( ). -
Treatment: Dissolve 5-bromo-6-methyl-8-nitroquinoline in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 - 100 µM) in culture medium. Add to cells (Final DMSO < 0.5%).
-
Incubation: Incubate for 48 hours.
-
Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Remove media.[3] Add DMSO (100 µL) to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate cell viability relative to DMSO control.
Conclusion & Future Outlook
The 5-bromo-6-methyl-8-nitroquinoline scaffold is a versatile "privileged structure" that bridges the gap between antimicrobial and anticancer therapeutics. Its 8-nitro functionality offers a unique handle for bioreductive activation, while the 5-bromo and 6-methyl groups optimize pharmacokinetic properties like lipophilicity and metabolic stability.
Future Research Directions:
-
Reduction to 8-Aminoquinolines: Converting the nitro group to an amine to synthesize novel antimalarials with reduced toxicity compared to Primaquine.
-
Metal Complexation: Synthesizing 8-hydroxy derivatives (via hydrolysis of the nitro group) to create metal-chelating proteasome inhibitors.
References
-
BenchChem. (2025).[3][4][5] Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide. Retrieved from
-
National Institutes of Health (NIH). (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Retrieved from
-
PubChem. (2025). 5-Bromo-6-methoxy-8-nitroquinoline Compound Summary. Retrieved from
-
Mphahlele, M. J., et al. (2020).[6] Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. Retrieved from
-
Srivastava, S. K., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Solubility Profiling of 5-Bromo-6-methyl-8-nitroquinoline: A Technical Guide to Thermodynamic Analysis and Process Optimization
Topic: Solubility Data & Process Engineering of 5-Bromo-6-methyl-8-nitroquinoline Content Type: Technical Whitepaper & Experimental Protocol Audience: Process Chemists, thermodynamicists, and Drug Development Scientists.
Executive Summary
5-Bromo-6-methyl-8-nitroquinoline (CAS: 326798-95-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of sigma-2 receptor ligands and anti-infective sulfonamides. Despite its synthetic utility, precise solubility data in organic solvents is often the rate-limiting step in scaling up purification processes.
This guide addresses that gap. It provides a predictive solubility framework based on structural analogues, details a self-validating laser-monitoring protocol for empirical determination, and outlines the thermodynamic modeling required to optimize crystallization yields.
Chemical Profile & Solubility Challenges
The solubility behavior of 5-bromo-6-methyl-8-nitroquinoline is governed by the interplay between its lipophilic quinoline core and the competing electronic effects of its substituents.
-
Core Structure: Planar, aromatic quinoline ring (hydrophobic).
-
Substituents:
-
-NO₂ (Position 8): Strong electron-withdrawing group; increases polarity but introduces steric hindrance for solvation.
-
-Br (Position 5): Halogen bond donor; enhances solubility in halogenated solvents.
-
-CH₃ (Position 6): Weakly activating; increases lipophilicity compared to the 6-methoxy analogue.
-
Process Implication: The compound typically exhibits poor solubility in lower alcohols (methanol, ethanol) at room temperature, making them ideal anti-solvents, while showing high solubility in dipolar aprotic solvents (DMF, DMSO) and moderate solubility in esters (ethyl acetate).
Representative Solubility Trends (Analogous Data)
Note: While specific mole fraction data for the 6-methyl variant is proprietary in many contexts, the following trends are derived from the structurally homologous 5-bromo-6-methoxy-8-nitroquinoline and 5-nitro-8-hydroxyquinoline . These serve as the baseline for experimental design.
Table 1: Predicted Solubility Hierarchy
| Solvent Class | Solvent Example | Predicted Solubility | Thermodynamic Driver |
| Dipolar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions with the nitro group. |
| Halogenated | Dichloromethane, Chloroform | High | Dispersion forces and halogen bonding. |
| Esters | Ethyl Acetate | Moderate | Van der Waals interactions; useful for cooling crystallization. |
| Alcohols | Methanol, Ethanol, IPA | Low | H-bond donor capability of solvent clashes with hydrophobic core. |
| Hydrocarbons | Toluene, Hexane | Very Low | Lack of polar interactions to solvate the nitro group. |
| Water | Water | Insoluble | Hydrophobic effect dominates. |
Experimental Protocol: Laser Monitoring Method
To generate precise solubility data for process modeling, the Laser Monitoring Observation Technique is superior to the static shake-flask method due to its speed and minimization of solvent usage.
Methodology Overview
This protocol uses the Tyndall effect. A laser beam passes through the solvent; as the solute dissolves, the beam intensity remains constant. Upon reaching the saturation point, undissolved particles scatter the light, causing a sharp drop in transmitted intensity.
Step-by-Step Workflow
-
Setup: Equip a jacketed glass vessel with a mechanical stirrer and a laser transmissometer (e.g., 650 nm diode laser + photodetector).
-
Solvent Charge: Add a precise mass (
) of the target solvent (e.g., Ethyl Acetate). -
Temperature Control: Set the thermostat to the initial temperature (
, e.g., 278.15 K). Allow 30 mins for equilibration. -
Solute Addition:
-
Add 5-bromo-6-methyl-8-nitroquinoline in small, weighed increments (
). -
Wait for the laser transmission signal to stabilize after each addition.
-
-
Endpoint Detection:
-
Dissolved State: High, stable laser transmission.
-
Saturation Point: Transmission drops significantly and fluctuates due to particle scattering.
-
-
Calculation: The solubility (
, mole fraction) is calculated at the transition point. -
Temperature Ramp: Increase
by 5 K and repeat addition until the solution clears, then add more solute to find the new saturation point.
Visualization: Experimental Logic
Caption: Logic flow for the Laser Monitoring Solubility Determination method.
Thermodynamic Modeling & Analysis
Once the experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
-
Application: Use parameters
to predict solubility at any temperature within the measured range.
Dissolution Thermodynamics
Calculate the enthalpy (
-
Interpretation:
- (Endothermic): Solubility increases with temperature (typical for this class of quinolines).
- : The dissolution is non-spontaneous standard state, driven by the mixing entropy.
Process Application: Crystallization Design
The solubility data directly informs the purification strategy. For 5-bromo-6-methyl-8-nitroquinoline, a Cooling-Antisolvent Crystallization is often most effective.
Optimization Strategy
-
Dissolution: Dissolve the crude intermediate in a "Good Solvent" (e.g., DMF or hot Ethyl Acetate) at high temperature (
). -
Filtration: Remove insoluble inorganic salts (catalyst residues).
-
Antisolvent Addition: Slowly add a "Poor Solvent" (e.g., Ethanol or Water) to reduce the solubility limit (
). -
Cooling: Ramp temperature down to
to maximize supersaturation and yield.
Visualization: Purification Workflow
Caption: Optimized Cooling-Antisolvent Crystallization workflow based on solubility differentials.
References
-
Jouyban, A., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences.[2] Link
-
BenchChem. (2025). "Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline." BenchChem Technical Library. Link
-
Sigma-Aldrich. "Product Specification: 5-bromo-6-methyl-8-nitroquinoline (CAS 326798-95-2)."[3][4] MilliporeSigma Catalog. Link
-
Zhu, J., et al. (2016). "Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents." Journal of Chemical Thermodynamics. Link
-
Design and Synthesis of Orally Active Quinolyl Pyrazinamides. (2023). Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2022173727A1 - Sulfonamides and their use for treatment of helminthic infections and diseases - Google Patents [patents.google.com]
- 3. 5-bromo-6-methyl-8-nitroquinoline | 326798-95-2 [sigmaaldrich.com]
- 4. 2-methyl-8-nitroquinoline | Sigma-Aldrich [sigmaaldrich.com]
Thermodynamic Stability of Polysubstituted Quinolines: A Mechanistic and Computational Guide
Executive Summary
This technical guide addresses the thermodynamic determinants governing polysubstituted quinoline scaffolds. While quinolines are ubiquitous in pharmacophores (e.g., fluoroquinolones, antimalarials), their polysubstituted derivatives often exhibit complex energy landscapes driven by tautomeric equilibria, peri-interactions (steric strain), and electronic modulation of the pyridine-benzene fusion. This document provides a structured approach to predicting, measuring, and controlling these stability factors during the lead optimization and process chemistry phases.
Part 1: Theoretical Framework of Stability
The Tautomeric Imperative: 4-Hydroxyquinoline vs. 4-Quinolinone
In polysubstituted quinolines bearing a hydroxyl group at the C4 position, thermodynamic stability is dictated by the keto-enol tautomerism. Contrary to phenol-like expectations, the 4-quinolinone (keto) tautomer is thermodynamically preferred in both solution and solid states.
-
Thermodynamic Driver: The loss of aromaticity in the pyridine ring of the keto form is overcompensated by the high resonance stabilization energy of the vinylogous amide (lactam) system.
-
Implication: Drug design targeting the "hydroxy" form must account for the high energetic cost of locking this tautomer, unless trapped by O-alkylation.
Steric Strain and Peri-Interactions
The most critical destabilizing factor in polysubstituted quinolines is the peri-interaction between substituents at the C4 and C5 positions . Unlike ortho-substituents on a benzene ring, C4 and C5 substituents are forced into close proximity due to the rigid bicyclic framework, leading to significant Van der Waals repulsion.
-
The Buttressing Effect: Substituents at C3 or C6 can "buttress" the C4/C5 groups, preventing them from bending away to relieve strain, thereby exponentially increasing the ground-state energy (
). -
Distortion: X-ray crystallography often reveals a "vertical" or "horizontal" distortion of the ring plane (buckling) to accommodate bulky peri-groups, reducing the overall aromaticity and stability.
Electronic Modulation
The quinoline scaffold consists of an electron-deficient pyridine ring fused to an electron-rich benzene ring.
-
Oxidative Stability: Electron-withdrawing groups (EWGs) like
or on the benzene ring (positions 5-8) stabilize the system against metabolic oxidation (P450 metabolism). -
Nucleophilic Stability: EWGs on the pyridine ring (positions 2-4) increase susceptibility to nucleophilic attack, potentially compromising chemical stability in basic media.
Part 2: Computational Prediction (DFT Workflow)
To predict the thermodynamic stability of regioisomers or tautomers, Density Functional Theory (DFT) is the gold standard. The following workflow ensures high-fidelity energy values by correcting for Zero-Point Vibrational Energy (ZPVE) and solvent effects.
Computational Protocol
-
Conformer Generation: Use molecular mechanics (e.g., MMFF94) to generate all rotamers, especially for flexible substituents.
-
Geometry Optimization: Perform gas-phase optimization using B3LYP/6-311++G(d,p) . This basis set includes diffuse functions (
) critical for describing lone pairs on the quinoline nitrogen and oxygen atoms. -
Frequency Calculation: Verify the stationary point (zero imaginary frequencies) and extract ZPVE and thermal corrections to Gibbs Free Energy (
). -
Solvent Modeling: Perform Single Point Energy (SPE) calculations on the optimized geometry using a solvation model (e.g., SMD or PCM) in the target solvent (water/DMSO).
-
Isodesmic Correction: To cancel systematic errors, calculate
using an isodesmic reaction scheme (bond separation reaction).
Workflow Visualization
Figure 1: Standardized DFT workflow for predicting thermodynamic stability of quinoline isomers.
Part 3: Synthetic Implications (Kinetic vs. Thermodynamic Control)
The synthesis of polysubstituted quinolines often involves a competition between kinetic and thermodynamic pathways. Understanding this allows for the selective isolation of specific isomers.
Case Study: The Conrad-Limpach vs. Knorr Synthesis
The reaction of anilines with
| Parameter | Kinetic Pathway (Knorr) | Thermodynamic Pathway (Conrad-Limpach) |
| Temperature | Low ( | High ( |
| Intermediate | ||
| Final Product | 2-Quinolone (2-Hydroxyquinoline) | 4-Quinolone (4-Hydroxyquinoline) |
| Stability Driver | Rate of amide bond formation is faster. | The 4-quinolone system is often more stable but requires high energy to overcome the activation barrier of the initial enamine formation. |
Reaction Pathway Diagram
Figure 2: Divergent synthetic pathways controlled by thermal parameters.
Part 4: Experimental Validation Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for Solid-State Stability
Objective: Determine the melting point and decomposition enthalpy to assess the lattice energy stability of isomers.
-
Sample Prep: Weigh 2–5 mg of the dried quinoline derivative into an aluminum crucible. Crimp non-hermetically (to allow gas escape during decomposition).
-
Parameters:
-
Equilibration: 25°C for 5 min.
-
Ramp Rate: 10°C/min to 350°C.
-
Purge Gas: Nitrogen (50 mL/min).
-
-
Analysis:
-
Melting Endotherm (
): Sharp peak indicates high purity and crystallinity. Higher generally correlates with higher stability (better packing). -
Decomposition Exotherm (
): The onset temperature of degradation. -
Interpretation: If Isomer A has a
of 150°C and Isomer B has a of 210°C, Isomer B is thermodynamically preferred in the solid state (assuming similar MW).
-
Protocol B: Acid-Catalyzed Equilibration (Solution Phase)
Objective: Determine relative thermodynamic stability between potentially interconvertible regioisomers.
-
Setup: Dissolve 50 mg of the "kinetic" isomer in 2 mL of deuterated solvent (e.g., DMSO-
) containing 5-10% TFA (Trifluoroacetic acid) or DCl. -
Incubation: Heat the NMR tube at 80–100°C for 24–48 hours.
-
Measurement: Acquire
H NMR spectra at , , and . -
Calculation: Integration of distinct signals (e.g., C2-H vs C4-H) yields the ratio
.-
Calculate
, where .
-
Part 5: References
-
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Retrieved from
-
Bédé, A., et al. (2018).[4] Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 57-70. Retrieved from
-
Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances.[4] Retrieved from
-
Sahu, P. (2024).[5] Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Retrieved from
-
Goumont, R., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (MDPI). Retrieved from
Sources
Strategic Utilization of 5-Bromo-6-methyl-8-nitroquinoline in Next-Generation Antimalarial and Antimicrobial Scaffolds
Executive Summary
5-Bromo-6-methyl-8-nitroquinoline (CAS: 326798-95-2) represents a "privileged scaffold" in medicinal chemistry, specifically within the development of 8-aminoquinoline antimalarials and broad-spectrum antimicrobials. While often categorized merely as a synthetic intermediate, its specific substitution pattern—combining a metabolically stable halogen at C5, a lipophilic methyl group at C6, and a reducible nitro group at C8—offers a unique solution to the toxicity and metabolic instability issues plaguing first-generation quinoline drugs like Primaquine.
This technical guide dissects the compound’s utility as a gateway to metabolically blocked antimalarials and explores its direct application in antimicrobial research.
Chemo-Structural Analysis & Pharmacological Logic
The pharmaceutical value of 5-bromo-6-methyl-8-nitroquinoline is derived from its ability to modulate the Structure-Activity Relationship (SAR) of the quinoline core.
The "Metabolic Blockade" Hypothesis
In standard 8-aminoquinolines, the C5 and C6 positions are primary sites for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6). Rapid hydroxylation here often leads to the formation of quinone-imines, which are associated with hemotoxicity (methemoglobinemia).
-
C6-Methylation: Sterically hinders CYP-mediated hydroxylation at the 6-position, potentially extending the plasma half-life (
) of derived pharmacophores. -
C5-Bromination: The bromine atom serves a dual purpose:
-
Metabolic Stability: It blocks the C5 position from electrophilic metabolic attack.
-
Synthetic Handle: It provides a reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubility-enhancing tails or target-binding motifs.
-
Quantitative Physicochemical Profile
The following properties influence the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile:
| Property | Value (Approx.) | Pharmaceutical Implication |
| Molecular Weight | 267.08 g/mol | Optimal for CNS/intracellular penetration (<500 Da). |
| LogP (Predicted) | 3.2 - 3.5 | High lipophilicity facilitates passive transport across parasitic membranes. |
| H-Bond Donors | 0 | High membrane permeability (Rule of 5 compliant). |
| Topological Polar Surface Area | ~46 Ų | Excellent oral bioavailability prediction. |
Critical Synthetic Pathways & Experimental Protocols
To utilize this compound effectively, researchers must master its transformation into the active 8-amino species or its functionalization at the C5-bromo site.
Visualization: The Divergent Synthesis Workflow
The following diagram illustrates the strategic divergence possible from this core scaffold.
Caption: Divergent synthetic utility of the 5-bromo-6-methyl-8-nitroquinoline scaffold.
Protocol A: Chemoselective Reduction to 8-Aminoquinoline
Objective: Convert the nitro group to an amine without dehalogenating the bromine at C5 (a common risk with catalytic hydrogenation).
Reagents:
-
Iron powder (325 mesh)
-
Glacial Acetic Acid
-
Ethanol (95%)
Methodology:
-
Dissolution: Dissolve 10 mmol (2.67 g) of 5-bromo-6-methyl-8-nitroquinoline in 50 mL of ethanol/water (4:1 v/v).
-
Activation: Add 50 mmol (2.8 g) of Iron powder.
-
Initiation: Add 1 mL of glacial acetic acid dropwise while stirring vigorously at reflux (80°C).
-
Reaction: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The yellow nitro spot (
) should disappear, replaced by a fluorescent amine spot ( ).-
Note: Reaction typically completes in 2 hours.[1] Avoid prolonged reflux to prevent debromination.
-
-
Workup: Filter hot through a Celite pad to remove iron residues. Neutralize filtrate with saturated NaHCO₃. Extract with Ethyl Acetate (3x 50 mL).
-
Validation:
H NMR should show the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet ( ) around 4.0–5.0 ppm.
Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling
Objective: Introduce an aryl group at C5 to expand the pharmacophore binding pocket.
Reagents:
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₂CO₃ (3 eq)
-
Dioxane/Water (9:1)
Methodology:
-
Degassing: Sparge the solvent mixture with Argon for 20 minutes. Oxygen is the enemy of this catalytic cycle.
-
Assembly: In a sealed tube, combine the 5-bromo-6-methyl-8-nitroquinoline (1 eq), boronic acid, base, and catalyst.
-
Heating: Heat to 90°C for 12 hours.
-
Purification: The nitro group remains intact, allowing for subsequent reduction (Protocol A) after the carbon-carbon bond is formed.
Pharmaceutical Applications
Antimalarial Therapeutics (Radical Cure)
The 8-aminoquinoline class is the only therapy capable of killing Plasmodium vivax hypnozoites (dormant liver stage). However, drugs like Primaquine cause hemolysis in G6PD-deficient patients.
-
Application: The 5-bromo-6-methyl-8-nitroquinoline is the direct precursor to 5-bromo-6-methyl-primaquine analogs.
-
Mechanism: The 6-methyl group prevents the formation of the hemotoxic 5,6-dihydroxy metabolite, while the 5-bromo group modulates the redox potential of the molecule, potentially separating antiparasitic efficacy from host toxicity [1].
Antimicrobial & Antifungal Agents
Nitroquinolines (e.g., Nitroxoline) act by chelating divalent cations (
-
Application: 5-bromo-6-methyl-8-nitroquinoline exhibits enhanced lipophilicity compared to Nitroxoline. This allows for better penetration of the mycobacterial cell wall (TB applications) or fungal biofilms [2].
-
Self-Validating Assay:
-
Test: Minimum Inhibitory Concentration (MIC) assay against S. aureus.
-
Control: Nitroxoline (MIC ~4-8 µg/mL).
-
Hypothesis: The 5-Br/6-Me analog should show comparable or superior MIC due to increased cellular uptake, provided the steric bulk does not prevent chelation at the N1-O8 site.
-
Safety & Handling (MSDS Summary)
-
Hazards: Nitroquinolines are potential mutagens. Handle in a fume hood.
-
Skin: Irritant. Wear nitrile gloves.
-
Storage: Light sensitive. Store in amber vials at 2-8°C.
References
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future prospects as antimalarial drugs.[2][3] Current Opinion in Infectious Diseases. Link
-
Cherdtrakulkiat, R., et al. (2016).[4] Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.[4][5] Biochemistry and Biophysics Reports. Link
-
BenchChem. (2025).[6][7] Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide.Link
-
Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[8][9][10] Org.[5][11] Synth. 2003, 80, 219. Link
-
Sigma-Aldrich. (2026).[12] Product Specification: 5-Bromo-6-methoxy-8-nitroquinoline.[6]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Aryloxy-6-methoxy-8-aminoquinolines as potential prophylactic antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. 5-BROMO-6-METHOXY-8-NITROQUINOLINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols: The 5-bromo-6-methyl-8-nitroquinoline Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Core and the Untapped Potential of 5-bromo-6-methyl-8-nitroquinoline
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be strategically decorated with functional groups to modulate biological activity. Quinoline derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][4][5]
This guide focuses on a specific, highly functionalized, and strategically designed quinoline derivative: 5-bromo-6-methyl-8-nitroquinoline . While this specific molecule is a specialized starting material for early-stage discovery, its true value lies in its inherent potential for diversification. Each substituent—the bromo group at C5, the methyl group at C6, and the nitro group at C8—serves as a versatile chemical handle for the synthesis of diverse compound libraries.
-
The C5-Bromo Position: A prime site for introducing molecular complexity and exploring structure-activity relationships (SAR) through modern cross-coupling reactions.
-
The C8-Nitro Group: A powerful electron-withdrawing group that can modulate the electronics of the ring system and can be readily reduced to a versatile primary amine for further derivatization.[6][7]
-
The C6-Methyl Group: While less reactive, it provides a steric and electronic anchor that can influence molecular conformation and interaction with biological targets.
This document provides a comprehensive set of application notes and detailed protocols for utilizing the 5-bromo-6-methyl-8-nitroquinoline scaffold as a launchpad for generating novel therapeutic candidates. We will explore its synthetic functionalization, followed by a systematic workflow for biological evaluation.
Part 1: Synthetic Diversification of the Scaffold
The power of this scaffold lies in its capacity for selective, position-specific chemical modification. The following protocols are foundational for building a library of novel derivatives.
Proposed Synthesis of the Core Scaffold
While not widely documented, a plausible and established route to a substituted nitroquinoline such as 5-bromo-6-methyl-8-nitroquinoline is the Skraup synthesis . This classic method involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[8]
Protocol 1: Skraup Synthesis of 5-bromo-6-methyl-8-nitroquinoline
Principle: This protocol outlines the cyclization of a substituted aniline to form the quinoline core. The selection of the starting aniline is critical for the final substitution pattern.
Materials:
-
4-bromo-5-methyl-2-nitroaniline (starting material)
-
Glycerol
-
Arsenic pentoxide (As₂O₅) or other suitable oxidizing agent
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid (1.7 eq) to a vigorously stirred mixture of 4-bromo-5-methyl-2-nitroaniline (1.0 eq), arsenic pentoxide (0.7 eq), and glycerol (3.7 eq).
-
Heat the reaction mixture to 115-120 °C for 7-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is ~8-9. Exercise caution as this is an exothermic process.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-6-methyl-8-nitroquinoline.
Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent. Glycerol dehydrates to form acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the aromatic quinoline ring.
Functionalization at the C5-Bromo Position
The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and amino groups.
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between the quinoline core and various boronic acids or esters.[9][10][11]
Protocol 2: Suzuki-Miyaura Coupling of the Scaffold
Principle: This protocol describes the palladium-catalyzed reaction between the 5-bromoquinoline scaffold and an arylboronic acid to form a 5-aryl-6-methyl-8-nitroquinoline.
Materials:
-
5-bromo-6-methyl-8-nitroquinoline (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 mmol)
-
Degassed solvent system (e.g., 1,4-dioxane/water or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-6-methyl-8-nitroquinoline, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[10]
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 80-95 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | 60-80 |
This reaction is indispensable for synthesizing arylamines, allowing for the coupling of the quinoline scaffold with a wide range of primary and secondary amines.[12][13][14]
Protocol 3: Buchwald-Hartwig Amination of the Scaffold
Principle: This protocol details the palladium-catalyzed formation of a C-N bond between the 5-bromoquinoline scaffold and an amine.
Materials:
-
5-bromo-6-methyl-8-nitroquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 4-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precatalyst, ligand, and base.
-
Add the 5-bromo-6-methyl-8-nitroquinoline and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat to 100-120 °C. Microwave irradiation can significantly reduce reaction times.[15]
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent (e.g., dichloromethane), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Causality & Trustworthiness: The choice of ligand is critical and must be empirically determined. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle. The reaction must be performed under strictly anaerobic and anhydrous conditions as both the catalyst and the strong base are sensitive to air and moisture.[16][17]
Functionalization at the C8-Nitro Position
The nitro group is a key functional handle. Its reduction to an amine opens up a vast chemical space for derivatization.
Protocol 4: Reduction of the Nitro Group to an Amine
Principle: This protocol uses a standard, high-yielding method to reduce the aromatic nitro group to a primary amine, creating 5-bromo-6-methylquinolin-8-amine.
Materials:
-
5-bromo-6-methyl-8-nitroquinoline (1.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 5-bromo-6-methyl-8-nitroquinoline in ethanol.
-
Add SnCl₂·2H₂O in one portion.
-
Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and carefully neutralize with a saturated NaHCO₃ solution until effervescence ceases and the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting 8-aminoquinoline derivative is often pure enough for the next step or can be purified by column chromatography.
Further Derivatization: The resulting 8-amino group is a versatile nucleophile, ready for:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Visualization: Synthetic Diversification Workflow
Caption: Synthetic pathways for diversifying the core scaffold.
Part 2: Biological Evaluation Workflow
Once a library of derivatives has been synthesized, a systematic and tiered approach to biological evaluation is essential to identify promising lead compounds. Given the known activities of quinolines, an initial focus on anticancer properties is a rational starting point.[1][18]
Visualization: Tiered Biological Screening Cascade
Caption: A logical workflow for anticancer drug screening.
Tier 1: Primary In Vitro Cytotoxicity Screening
The first step is to assess the general cytotoxic effect of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose.[19][20]
Protocol 5: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[19]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung).[19]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[19]
-
96-well flat-bottom plates.
-
Synthesized quinoline derivatives (dissolved in DMSO to create stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidic isopropanol).[19]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add 100 µL of medium containing the test compounds to the wells. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.[19]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
Tier 2: Mechanism of Action (MoA) Studies
"Hits" from the primary screen (typically compounds with IC₅₀ values < 10 µM) should be advanced to secondary assays to elucidate their mechanism of action.
Protocol 6: Apoptosis Assessment by Annexin V/PI Staining
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Test compound and controls.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
Tier 3: In Vivo Preclinical Evaluation
The most promising candidates from MoA studies should be evaluated in animal models to assess their pharmacokinetic properties, safety, and in vivo efficacy.[22]
Protocol 7: Acute Toxicity (LD₅₀) Study in Rodents
Principle: To determine the single dose of the compound that is lethal to 50% of a test animal population. This provides critical information on the acute toxicity and helps define a safe dose range for efficacy studies.
Materials:
-
Healthy, young adult mice (e.g., ICR strain).[22]
-
Test compound formulated in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose).
-
Oral gavage needles.
Procedure:
-
Assign animals to several dose groups (n=5 per group) and one vehicle control group.
-
Administer single, escalating doses of the quinoline compound (e.g., 50, 100, 500, 1000, 2000 mg/kg) via oral gavage.[22]
-
Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Record clinical signs of toxicity, changes in body weight, and mortality.[22]
-
Calculate the LD₅₀ value using appropriate statistical methods (e.g., probit analysis).
Protocol 8: Tumor Xenograft Efficacy Study
Principle: To evaluate the antitumor activity of a lead compound in an immunodeficient mouse model bearing a human tumor.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Human cancer cells for implantation.
-
Lead compound formulated for the chosen route of administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle control, Positive control, Test compound at various doses).
-
Administer the treatment daily (or as determined by PK studies) via the appropriate route (e.g., oral gavage).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).[22]
-
Monitor animal body weight as an indicator of toxicity.
-
Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Self-Validation: All in vivo protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment of animals.[22] The inclusion of vehicle and positive control groups is mandatory for validating the results of the efficacy study.
Conclusion
The 5-bromo-6-methyl-8-nitroquinoline scaffold represents a rich starting point for medicinal chemistry campaigns. Its three distinct and chemically addressable functional groups allow for the rapid generation of diverse chemical libraries. By combining the robust synthetic protocols for derivatization with a systematic, tiered biological evaluation workflow, researchers can efficiently navigate the path from initial scaffold to promising preclinical candidates. The methodologies detailed in this guide provide a validated and logical framework for unlocking the therapeutic potential of this versatile molecular architecture.
References
-
Molecules. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]
-
ResearchGate. (2025, November 6). Quinoline-A Next Generation Pharmacological Scaffold. [Link]
-
PubMed. (2021, April 15). Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. [Link]
-
PubMed. (n.d.). Quinoline: An Attractive Scaffold in Drug Design. [Link]
-
ACS Publications. (2007, September 12). Design, Synthesis, and Preliminary Pharmacological Evaluation of New Quinoline Derivatives as Nicotinic Ligands. [Link]
-
Journal of Young Pharmacists. (n.d.). Synthesis and Pharmacological Evaluation of Some Quinoline Derivatives as Potential Antiamnesic Agents. [Link]
-
PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
Bentham Science Publishers. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. [Link]
-
Scientific Research Publishing. (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [Link]
-
Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
-
ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
Pandawa Institute Journals. (2025, June 26). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
-
PMC. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. [Link]
-
ScienceOpen. (2014, December 19). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. [Link]
-
ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]
-
Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro. [Link]
-
PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
ChemSpider Synthetic Pages. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [Link]
- Google Patents. (n.d.).
-
MDPI. (2020, February 5). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
USD RED. (2021, May 8). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]
-
Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]
-
PMC. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]
-
NIH PubChem. (n.d.). 5-Bromo-6-methoxy-8-nitroquinoline. [Link]
-
MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
-
ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. [Link]
-
PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scirp.org [scirp.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Note: Chemoselective Reduction of 5-Bromo-6-methyl-8-nitroquinoline to 5-Bromo-6-methylquinolin-8-amine
The Chemoselectivity Paradox in Halogenated Quinolines
The synthesis of 8-aminoquinoline derivatives is a cornerstone in the development of antimalarial agents, metal-binding pharmacophores, and advanced organic materials[1]. However, the reduction of 5-bromo-6-methyl-8-nitroquinoline presents a distinct synthetic challenge: achieving full reduction of the highly activated 8-nitro group while strictly preserving the aryl bromide at the 5-position.
Standard catalytic hydrogenation (e.g., using Palladium on Carbon under an H₂ atmosphere) is fundamentally incompatible with this substrate. The Pd/C system rapidly inserts into the C-Br bond, leading to catastrophic hydrodehalogenation and yielding the undesired debrominated byproduct, 6-methylquinolin-8-amine[1]. To bypass this, researchers must rely on chemoselective single-electron transfer (SET) mechanisms or specific metal-salt reductions that target the N-O bonds without activating the C-Br bond[2].
Chemoselectivity decision tree for the reduction of halogenated nitroquinolines.
Mechanistic Rationale & Reagent Selection
To ensure a self-validating and robust workflow, two primary reduction systems are recommended for this transformation:
-
Iron in Acetic Acid (Fe/AcOH): Based on the classic Béchamp reduction, this method utilizes zero-valent iron powder as the electron source. It is highly scalable, cost-effective, and exceptionally mild toward halogens[3][4]. The acidic medium protonates the nitro group, lowering its reduction potential and facilitating sequential electron transfers from the iron surface.
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O): Sn(II) is a classic, highly specific reagent for reducing nitroarenes in the presence of sensitive functional groups like halogens, esters, and nitriles[5][6]. The reaction proceeds via the formation of a tin-complex intermediate, providing excellent yields, though the removal of tin salts during workup requires careful pH control.
Quantitative Method Comparison
| Reduction Method | Chemoselectivity (C-Br intact) | Typical Yield | Reaction Time | Scalability | Primary Drawback |
| Pd/C, H₂ | Poor (0%) | N/A | 1 - 2 h | High | Complete debromination |
| Fe / AcOH | Excellent (>98%) | 85 - 95% | 2 - 4 h | Very High | Iron hydroxide emulsions during workup |
| SnCl₂·2H₂O | Excellent (>98%) | 80 - 90% | 4 - 6 h | Moderate | Tin salt toxicity and precipitation |
| Na₂S₂O₄ | Good (~90%) | 60 - 75% | 12 h | Low | Requires biphasic conditions; lower yields |
Validated Experimental Protocols
Protocol A: Iron-Mediated Reduction (Recommended for Scale-Up)
This protocol leverages the Fe/AcOH system. The causality behind the specific workup steps is critical: basifying the crude mixture directly leads to intractable iron hydroxide emulsions. Filtration through Celite prior to basification is mandatory[4].
Reagents:
-
5-bromo-6-methyl-8-nitroquinoline (1.0 eq)
-
Iron powder (325 mesh, 4.0 - 5.0 eq)
-
Glacial Acetic Acid (Solvent/Proton source)
-
Ethanol (Co-solvent)
Step-by-Step Procedure:
-
Dissolution: Dissolve 5-bromo-6-methyl-8-nitroquinoline (10.0 mmol) in a 2:1 mixture of Ethanol (40 mL) and Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Cool the flask in an ice-water bath. Add the Iron powder (45.0 mmol) portion-wise over 15 minutes. Causality: The initial single-electron transfer is highly exothermic; portion-wise addition prevents solvent bumping and thermal degradation of the starting material.
-
Reaction: Remove the ice bath and heat the mixture to 80°C (reflux) for 2 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material (usually a pale yellow spot) will disappear, replaced by a highly fluorescent blue/green spot under 254 nm UV light (the amine).
-
Primary Filtration: Allow the reaction to cool to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove unreacted iron and solid iron acetate salts. Wash the Celite pad generously with EtOAc (3 × 30 mL).
-
Neutralization: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol and acetic acid. Dilute the resulting viscous oil with EtOAc (100 mL) and cool to 0°C. Carefully adjust the pH to 8-9 using saturated aqueous NaHCO₃ and 1N NaOH. Causality: The amine product will remain protonated and water-soluble if the pH is too low.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional EtOAc (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 5-bromo-6-methylquinolin-8-amine. Purify via silica gel chromatography if necessary.
Step-by-step workflow for the iron-mediated reduction of 5-bromo-6-methyl-8-nitroquinoline.
Protocol B: Stannous Chloride Reduction (High Precision)
This method is ideal for smaller scales where absolute chemoselectivity is prioritized over reagent cost and environmental impact[5][6].
Reagents:
-
5-bromo-6-methyl-8-nitroquinoline (1.0 eq)
-
SnCl₂·2H₂O (5.0 eq)
-
Absolute Ethanol (Solvent)
Step-by-Step Procedure:
-
Reaction Setup: Suspend the nitroquinoline (5.0 mmol) in absolute ethanol (30 mL). Add SnCl₂·2H₂O (25.0 mmol) in a single portion.
-
Heating: Heat the mixture to 70°C. The suspension will typically clear into a homogeneous solution as the tin complex forms and the reduction proceeds. Stir for 4-6 hours.
-
Quenching: Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water.
-
Basification (Critical Step): Slowly add 2N NaOH until the pH reaches 9-10. Causality: Initially, a thick white precipitate of tin(II/IV) hydroxides will form. As more NaOH is added, these salts convert into soluble sodium stannate (Na₂SnO₃), clearing the aqueous layer and allowing for efficient extraction of the free amine.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or EtOAc (3 × 50 mL). Wash with brine, dry over MgSO₄, and concentrate to afford the pure amine.
Analytical Validation & Troubleshooting
Self-Validating Characterization (Expected Data)
-
¹H NMR (CDCl₃, 400 MHz): The reduction of the strongly electron-withdrawing nitro group to an electron-donating amino group causes a significant upfield shift in the aromatic protons.
-
Starting Material: The C7 proton typically appears far downfield (~8.0 ppm) due to the ortho-nitro group.
-
Product: The C7 proton will shift significantly upfield (~6.8 - 7.2 ppm). A distinct, broad singlet integrating to 2H will appear between 4.5 and 5.5 ppm, corresponding to the newly formed -NH₂ group. The C6-methyl group will appear as a sharp singlet (~2.4 - 2.6 ppm).
-
-
LC-MS (ESI+): Look for the [M+H]⁺ peak at m/z 251.0 and 253.0 (1:1 isotopic ratio confirming the intact bromine atom).
Common Troubleshooting Scenarios
-
Emulsion Formation during Extraction: If using Protocol A, emulsions are caused by residual iron salts. Solution: Filter the biphasic emulsion through a pad of Celite, which traps the polymeric iron hydroxides and allows the organic and aqueous layers to separate cleanly.
-
Low Yield in Protocol B: Often caused by incomplete basification, leaving the product trapped in the precipitated tin matrix. Solution: Ensure the pH is strictly >9 and the aqueous layer has become relatively translucent before extraction.
References
-
A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Source: National Institutes of Health (PMC) URL:[1]
-
Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid Source: ResearchGate URL:[5]
-
What groups can be reduced by Sn/HCl? Source: Chemistry Stack Exchange URL:[2]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: National Institutes of Health (PMC) URL:[3]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Source: Science Primary Literature / Strategian URL:[6]
-
Nitro Reduction - Iron (Fe) Protocols Source: Common Organic Chemistry URL:[4]
Sources
- 1. A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Suzuki-Miyaura coupling reactions using 5-bromo-6-methyl-8-nitroquinoline
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-methyl-8-nitroquinoline
Abstract & Scope
This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-bromo-6-methyl-8-nitroquinoline (CAS 326798-95-2) . This scaffold presents a unique dichotomy in reactivity: the 8-nitro group renders the quinoline core highly electron-deficient, theoretically activating the C-Br bond for oxidative addition. However, the 6-methyl group exerts significant ortho-steric hindrance, impeding the transmetallation and reductive elimination steps.
This guide moves beyond standard "textbook" conditions, employing advanced ligand systems (Buchwald dialkylbiarylphosphines) to overcome steric barriers. It is designed for medicinal chemists targeting antimalarial or anticancer quinoline analogs.
Chemical Context & Reactivity Analysis
Successful coupling requires understanding the competing electronic and steric forces at play on the quinoline ring.
| Feature | Position | Effect on Reaction | Mechanistic Implication |
| Bromide | C-5 | Reactive Handle | Site of Oxidative Addition (OA). |
| Methyl | C-6 | Steric Hindrance | Ortho-substitution blocks the approach of the boronic acid during transmetallation. Requires sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the cycle. |
| Nitro | C-8 | Electronic Activation | Strong Electron Withdrawing Group (EWG). Lowers the LUMO energy of the C-Br bond, accelerating OA. However, it increases susceptibility to side reactions (e.g., reduction of NO2) if harsh reductants are used. |
Mechanistic Pathway & Steric Challenge
The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Clash" introduced by the 6-methyl group.
Caption: Catalytic cycle highlighting the electronic activation by 8-NO2 and the steric bottleneck at the transmetallation step caused by the 6-methyl group.
Optimization Strategy
Standard conditions (e.g., Pd(PPh3)4 / Na2CO3) often result in low yields (<40%) or protodehalogenation (replacement of Br with H) for this substrate. The following "Advanced Protocol" is recommended.
Ligand Selection: The "SPhos" Advantage
For ortho-substituted aryl halides, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice.
-
Why? The bulky biaryl backbone encourages the formation of the monoligated Pd(0) species (highly active) and creates a pocket that accommodates the steric bulk of the substrate while facilitating reductive elimination.
Catalyst Selection
-
Precatalysts: XPhos Pd G3 or SPhos Pd G3 are preferred over in-situ mixing. They ensure a defined Pd:Ligand ratio (1:1) and rapid activation under mild conditions.[1]
Experimental Protocols
Protocol A: High-Efficiency Coupling (Recommended)
Best for: Diverse boronic acids, high yield requirements, and scale-up.
Materials:
-
5-Bromo-6-methyl-8-nitroquinoline (1.0 equiv)
-
Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G3 (2–5 mol%)
-
Base: K3PO4 (2.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Pd(0) is oxygen-sensitive).
-
Catalyst Addition: Add SPhos Pd G3 (0.02 equiv / 2 mol%). Note: If using G3 precatalyst, it is air-stable and can be weighed on the bench, but the reaction must be run under inert gas.
-
Solvent Addition: Add degassed Toluene/Water (10:1 ratio) via syringe. Concentration should be approx 0.1 M to 0.2 M with respect to the quinoline.
-
Reaction: Heat the block/oil bath to 80–100°C . Stir vigorously.
-
Why? High stirring rate is essential in biphasic systems to ensure mass transfer between the organic layer (Pd/Substrate) and aqueous layer (Base/Boronate).
-
-
Monitoring: Monitor by HPLC or TLC at 1 hour and 4 hours.
-
TLC Visualization: The nitro group makes the spot UV active and often yellow/orange.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with water (x2) and Brine (x1). Dry over Na2SO4.[2][3]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Microwave Assisted (Rapid Screening)
Best for: Library generation or stubborn substrates.
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) - More robust thermally.
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: DME : Water (3:1)
-
Conditions: Microwave irradiation at 120°C for 20 minutes .
-
Note: The nitro group is thermally stable at these conditions for short durations, but avoid temperatures >140°C to prevent decomposition.
Troubleshooting & Self-Validation
Use this logic tree to diagnose failure modes:
| Observation | Likely Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failed or Catalyst inactive. | Switch to XPhos Pd G3 . Ensure inert atmosphere. Increase temp to 110°C. |
| Debrominated Product (H-Sub) | Protodeboronation of boronic acid OR Beta-hydride elimination. | Use Boronic Esters (Pinacol esters) instead of acids. Use anhydrous conditions (Dioxane dry + CsF base). |
| Homocoupling of Boronic Acid | Oxidation of Boronic acid. | Rigorous degassing is required. Reduce catalyst loading. |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Add excess free ligand (e.g., 1 mol% extra SPhos). Lower temperature. |
Workflow Visualization
Caption: Operational workflow for the SPhos-catalyzed coupling of 5-bromo-6-methyl-8-nitroquinoline.
Safety & Handling
-
Nitro Aromatics: While 8-nitroquinoline derivatives are generally stable, they are energetic precursors. Avoid heating dry solids.
-
Quinoline Toxicity: Quinolines can be genotoxic. Handle with double gloves and work strictly inside a fume hood.
-
Palladium Waste: Segregate all heavy metal waste into dedicated containers.
References
-
Compound Data: "5-bromo-6-methyl-8-nitroquinoline (CAS 326798-95-2)." Sigma-Aldrich Catalog. Link
-
Mechanistic Foundation: Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link
-
Sterically Hindered Couplings: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
SPhos Ligand Utility: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Nitro-Quinoline Synthesis Context: "Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines." BenchChem Application Notes. Link
Sources
Functionalization of 5-Bromo-6-methyl-8-nitroquinoline for Ligand Synthesis
Strategic Overview: The Scaffold Advantage
In the realm of ligand design, 5-bromo-6-methyl-8-nitroquinoline represents a "privileged scaffold" due to its unique trifunctional nature. It serves as a high-value precursor for 8-aminoquinoline (8-AQ) ligands, which are ubiquitous in C–H activation chemistry and transition metal catalysis.
Mechanistic Rational for Ligand Design
-
The C8-Nitro Group (The Masked Chelate): The nitro group acts as a robust precursor to the primary amine. Unlike a free amine, the nitro group does not poison Palladium catalysts during cross-coupling, allowing for high-yielding upstream functionalization.
-
The C5-Bromine (The Vector): This position is electronically coupled to the pyridine ring but sterically distinct. It allows for the introduction of electronic modulators (e.g., electron-withdrawing aryls to tune the Lewis basicity of the N1 nitrogen) or solubility tags.
-
The C6-Methyl Group (The Steric Gatekeeper): Often overlooked, the 6-methyl group exerts ortho-steric pressure . It prevents rotation of substituents at C5, potentially inducing atropisomerism, and protects the C5 position from metabolic degradation in drug discovery contexts.
Synthetic Workflow Visualization
The following diagram outlines the divergent synthesis pathways. Path A (Coupling
Figure 1: Strategic functionalization pathways. Path A (Blue/Green) is preferred for operational simplicity and yield maximization.
Protocol 1: C5-Diversification via Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C5 position while preserving the nitro group. Rationale: The 6-methyl group provides steric hindrance. Standard Pd(PPh3)4 may be sluggish. We utilize Pd(dppf)Cl2 , a bidentate ligand catalyst known for its bite angle and resistance to steric crowding, ensuring efficient oxidative addition.
Materials
-
Substrate: 5-bromo-6-methyl-8-nitroquinoline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2[2]·CH2Cl2) (3-5 mol%)
-
Base: Potassium Carbonate (K2CO3) (2.0 equiv) or Cesium Carbonate (Cs2CO3) for sterically demanding substrates.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the transmetalation step.
Step-by-Step Methodology
-
Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal the vial. Evacuate and backfill with Argon three times. Oxygen is the primary cause of homocoupling side-products.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear; the product is typically more polar and fluorescent.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with Brine.
-
Scavenging: If the organic layer is dark black (residual Pd), treat with activated charcoal or a thiol-based scavenger resin for 30 mins before filtering.
-
Purification: Flash column chromatography on Silica Gel.
-
Tip: Nitro-quinolines can be "sticky" on silica. Pre-treat the column with 1% Triethylamine if streaking occurs.
-
Protocol 2: Chemoselective Nitro Reduction
Objective: Convert the 8-nitro group to the 8-amino moiety to "unmask" the ligand. Rationale: While catalytic hydrogenation (H2/Pd-C) is common, it carries a risk of dehalogenation if the bromine was not coupled in the previous step, or reducing the pyridine ring. The Fe/NH4Cl method is chemoselective, mild, and tolerant of the quinoline nitrogen.
Materials
-
Substrate: 5-substituted-6-methyl-8-nitroquinoline (from Protocol 1).
-
Reductant: Iron Powder (Fe) (5.0 equiv) - Must be fine mesh (<325 mesh) for surface area.
-
Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv).
-
Solvent: Ethanol : Water (4:1).
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in Ethanol/Water. Add solid NH4Cl.
-
Activation: Add Iron powder.
-
Reaction: Heat to reflux (80°C ) with vigorous stirring.
-
Monitoring: Reaction is usually fast (1–3 hours). Look for the color change from pale yellow (Nitro) to fluorescent/brown (Amine).
-
Workup (The "Iron Sludge" Problem):
-
Standard: Filter hot through a Celite pad.[5] Wash with hot ethanol.
-
Pro-Tip: If the filtrate is cloudy (colloidal iron), add EDTA or Rochelle salt solution to the filtrate and stir before extracting with EtOAc. This sequesters leached iron ions.
-
-
Isolation: Concentrate the filtrate. The 8-aminoquinoline is often pure enough for the next step. If not, recrystallize from Ethanol/Hexane.
Analytical Data Summary
The following table summarizes expected shifts in analytical data upon functionalization, aiding in rapid QC.
| Feature | Starting Material (5-Br-6-Me-8-NO2) | Intermediate (5-Ar-6-Me-8-NO2) | Final Ligand (5-Ar-6-Me-8-NH2) |
| 1H NMR (C2-H) | ~9.0 ppm (Deshielded by NO2) | ~8.9 ppm | ~8.6 ppm (Shielded by NH2) |
| 1H NMR (C8-H) | N/A (Substituted) | N/A | Broad singlet ~5.0–6.5 ppm (NH2) |
| IR Spectrum | 1520, 1340 cm⁻¹ (NO2 stretch) | 1520, 1340 cm⁻¹ | 3300–3400 cm⁻¹ (NH stretch) |
| Appearance | Yellow Solid | Yellow/Orange Solid | Brown/Red Oil or Solid |
| Solubility | Low in MeOH, High in DCM | Moderate in MeOH | High in MeOH/EtOAc |
References
-
Suzuki-Miyaura Coupling on Quinoline Scaffolds
-
Synthesis of 8-Aminoquinolines
-
Hazra, A., et al. (2019). Synthesis of 8-Aminoquinoline Derivatives and Their Application in C–H Activation. Journal of Organic Chemistry. Link
-
-
Iron-Mediated Nitro Reduction Protocols
-
Commercial Data & Physical Properties
-
PubChem Compound Summary for 5-bromo-8-nitroquinoline (Analogous Core). Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
Technical Application Note: Strategic Utilization of 5-Bromo-6-methyl-8-nitroquinoline in Antimalarial Research
This Application Note is written for researchers in medicinal chemistry and infectious disease pharmacology. It details the strategic utility, synthesis, and application of 5-bromo-6-methyl-8-nitroquinoline , a versatile scaffold for developing next-generation 8-aminoquinoline antimalarials.[1]
Executive Summary
The 8-aminoquinolines (8-AQs), typified by Primaquine and Tafenoquine, remain the only class of antimalarials capable of achieving a "radical cure" by eliminating the dormant hepatic hypnozoites of Plasmodium vivax. However, their clinical utility is limited by hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][2]
5-bromo-6-methyl-8-nitroquinoline serves as a critical "divergent intermediate" in Structure-Activity Relationship (SAR) studies.[1] The C5-bromine atom provides a reactive handle for late-stage functionalization (via palladium-catalyzed cross-coupling), allowing researchers to modulate lipophilicity and metabolic stability without reconstructing the quinoline core.[1] The C6-methyl group serves as a metabolic blocker, preventing rapid hydroxylation often seen at this position, while the C8-nitro group acts as a latent amine, stable through harsh coupling conditions.
Strategic Rationale & SAR Logic
The design of this intermediate is governed by three mechanistic pillars:
-
Metabolic Stability (C6-Methyl): In Primaquine, the C6-methoxy group is a site of metabolic liability (demethylation/hydroxylation) leading to quinone-imine formation, which drives hemotoxicity.[1] Replacing the methoxy with a methyl group maintains the steric bulk required for activity while eliminating the oxidative dealkylation pathway.
-
Library Diversity (C5-Bromo): The C5 position is the "gateway" for efficacy.[1] Tafenoquine utilizes a 5-phenoxy group to increase half-life.[1] A bromine at C5 allows for the rapid synthesis of libraries (5-aryl, 5-alkynyl, 5-heteroaryl) to optimize this hydrophobic interaction.[1]
-
Synthetic Orthogonality (C8-Nitro): The nitro group is unreactive toward oxidative insertion/reductive elimination cycles of Pd-catalysis, protecting the essential nitrogen valency until the final step.
Pathway Visualization: The Divergent Synthesis Workflow
Caption: Figure 1.[3][4] The central role of 5-bromo-6-methyl-8-nitroquinoline in generating diverse antimalarial libraries from a single precursor.
Experimental Protocols
Protocol A: Synthesis of the Core Intermediate
Objective: Preparation of 5-bromo-6-methyl-8-nitroquinoline starting from commercially available 4-methyl-2-nitroaniline.[1]
Step 1: Skraup Synthesis of 6-Methyl-8-nitroquinoline
Causality: The Skraup reaction constructs the pyridine ring. We use 4-methyl-2-nitroaniline because the substituents' positions (para-methyl and ortho-nitro relative to the amine) map directly to the C6 and C8 positions of the quinoline product.[1]
-
Reagents: 4-Methyl-2-nitroaniline (15.2 g, 0.1 mol), Glycerol (30 mL), H₂SO₄ (conc., 25 mL), Sodium m-nitrobenzenesulfonate (12 g, oxidant).
-
Procedure:
-
Mix aniline, oxidant, and glycerol in a 500 mL round-bottom flask.
-
Add H₂SO₄ dropwise with stirring (Exothermic!).
-
Reflux at 140°C for 4 hours. The mixture will turn dark/black.
-
Workup: Pour onto 500g crushed ice. Basify to pH 9 with NH₄OH.
-
Extract with CH₂Cl₂ (3 x 100 mL). Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Yield: ~65% (Yellow solid).
-
Step 2: Regioselective Bromination
Causality: The C6-methyl group activates the C5 position (ortho) and C7 (ortho). However, C7 is sterically hindered by the bulky C8-nitro group.[1] Therefore, bromination occurs selectively at C5.[5][6]
-
Reagents: 6-Methyl-8-nitroquinoline (Step 1 product), Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate (buffer).
-
Procedure:
-
Dissolve 6-methyl-8-nitroquinoline (1.88 g, 10 mmol) in Glacial Acetic Acid (20 mL).
-
Add NaOAc (1.2 eq) to buffer the HBr byproduct (prevents salt formation/precipitation of starting material).
-
Add Br₂ (1.6 g, 10 mmol) dropwise at room temperature.
-
Heat to 60°C for 2 hours. Monitor by TLC (the bromo-product is less polar).[1]
-
Quench: Pour into ice water containing Na₂S₂O₃ (to reduce excess bromine).
-
Isolation: Filter the precipitate. Recrystallize from Ethanol.[1]
-
Characterization:
-
Protocol B: Downstream Application (Suzuki-Miyaura Coupling)
Objective: Installation of a 5-aryl side chain (e.g., 4-fluorophenyl) to mimic Tafenoquine analogs.[1]
-
Reagents: 5-bromo-6-methyl-8-nitroquinoline (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with Nitrogen for 15 mins (Oxygen poisons Pd(0)).
-
Combine all reagents in a sealed tube.
-
Heat at 90°C for 12 hours.
-
Workup: Filter through Celite, extract with EtOAc.
-
Note: The nitro group remains intact, ready for subsequent reduction to the active amine.
-
Protocol C: Reduction to Active Amine
Objective: Unmasking the pharmacophore.
-
Method: Iron-mediated reduction (Bechamp reduction) is preferred over catalytic hydrogenation if the C5-substituent contains halides (to prevent dehalogenation).[1]
-
Procedure:
Quality Control & Data Specifications
| Parameter | Specification | Analytical Method |
| Appearance | Yellow to orange crystalline solid | Visual |
| Purity | >98% | HPLC (C18, MeCN/H2O gradient) |
| Identity (MS) | [M+H]+ 267/269 (1:1 ratio) | LC-MS (ESI+) |
| Regiochemistry | Distinct singlet for H-7 (if resolved) or COSY correlation | 1H NMR (400 MHz) |
| Melting Point | 138–142°C (Typical for this class) | Capillary MP |
Critical QC Check: Ensure the absence of 5,7-dibromo impurity. If >5% dibromo is observed, reduce reaction temperature in Step 2 to 40°C and add Br₂ more slowly.
Safety & Handling
-
Nitro Compounds: While 8-nitroquinolines are generally stable, they are precursors to energetic materials.[1] Avoid heating dry solids above 200°C.[1]
-
Bromine: Highly corrosive and toxic.[1] All bromination reactions must be performed in a functioning fume hood.[1] Quench all glassware with thiosulfate before removing from the hood.
-
G6PD Warning: The final 8-aminoquinoline products are potent hemotoxic agents in G6PD-deficient biological systems.[1] Handle all biological waste as hazardous.[1]
References
-
Skraup Synthesis Mechanism & Precursors
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link
-
-
Regioselective Bromination of Quinolines
-
Antimalarial SAR of 8-Aminoquinolines
-
Synthesis of Tafenoquine Analogs
-
Vangapandu, S., et al. (2003). "8-Aminoquinolines: A comprehensive review." Medicinal Research Reviews, 23(2), 125-239. Link
-
-
General Protocol for Nitro-to-Amine Reduction
Sources
- 1. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-6-methyl-8-nitroquinoline
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The quinoline scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of antimicrobial, antimalarial, and antineoplastic agents. The compound 5-bromo-6-methyl-8-nitroquinoline (CAS 326798-95-2) serves as a highly functionalized building block. While the quinoline nitrogen inherently withdraws electron density from the ring system, the strategic placement of the 8-nitro group profoundly alters the molecule's reactivity profile, enabling late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr)[1].
Causality of Reactivity: The Push-Pull Dynamics
In a standard unactivated benzene ring, the bromide leaving group is inert to nucleophilic attack. However, in 5-bromo-6-methyl-8-nitroquinoline, the 8-nitro group acts as a powerful electron-withdrawing group (EWG). Across the fused bicyclic system, the 8-position is electronically conjugated with the 5-position (analogous to a para relationship). This extended conjugation severely depletes electron density at C5, polarizing the C-Br bond and lowering the lowest unoccupied molecular orbital (LUMO) energy [2].
When a nucleophile attacks C5, the reaction proceeds via an addition-elimination mechanism. The intermediate formed is a negatively charged Meisenheimer complex [3]. The 8-nitro group is essential here, as it acts as an electron sink, stabilizing the anionic intermediate through resonance before the expulsion of the bromide ion.
The Role of the 6-Methyl Group: The presence of the 6-methyl group introduces a dual-modulating effect. Sterically, it partially shields the adjacent C5 position. Electronically, it provides weak electron donation via hyperconjugation, which slightly destabilizes the Meisenheimer complex compared to unmethylated analogs. Consequently, SNAr on this specific substrate requires elevated thermal energy (80–120 °C) and highly polar aprotic solvents to overcome the activation barrier.
Mechanistic pathway of SNAr on 5-bromo-6-methyl-8-nitroquinoline via a Meisenheimer complex.
Experimental Design & Reaction Optimization
To ensure a self-validating and high-yielding protocol, every variable in the reaction matrix must be deliberately chosen based on physicochemical principles:
-
Solvent Selection (Causality): Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are mandatory. These solvents effectively solvate the counter-cations (e.g., K⁺, Na⁺) but leave the nucleophilic anion relatively unsolvated ("naked"). This maximizes the nucleophile's kinetic energy and reactivity toward the sterically hindered C5 position.
-
Base Selection (Causality): The choice of base dictates the suppression of side reactions. For amine nucleophiles, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) prevents competitive substitution. For thiols or alkoxides, mild inorganic bases like K₂CO₃ are preferred to drive the deprotonation equilibrium without degrading the quinoline core.
-
In-Process Validation: The formation of the Meisenheimer complex often results in a transient, deep chromic shift (usually dark red or purple) in the reaction mixture. This visual cue acts as an immediate qualitative validation of nucleophilic attack.
Quantitative Data Summary: Nucleophile Profiling
The following table summarizes optimized parameters for various nucleophile classes reacting with 5-bromo-6-methyl-8-nitroquinoline.
| Nucleophile Class | Example Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Secondary Amine | Piperazine, Morpholine | DIPEA (2.0 eq) | DMF | 100–110 | 12–16 | 65–80 |
| Primary Amine | Benzylamine | K₂CO₃ (2.0 eq) | DMSO | 120 | 18–24 | 50–65 |
| Thiolate | Sodium Methanethiolate | None (Pre-formed) | DMF | 80–90 | 4–6 | 75–85 |
| Alkoxide | Sodium Methoxide | None (Pre-formed) | THF/MeOH | 65 (Reflux) | 8–12 | 60–70 |
Detailed Methodologies
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each phase before proceeding.
Protocol A: C5-Amination via Secondary Amines (e.g., Morpholine)
Objective: Synthesize 6-methyl-5-morpholino-8-nitroquinoline.
-
Reagent Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-6-methyl-8-nitroquinoline (1.0 mmol, 267 mg).
-
Solvent & Base Addition: Dissolve the substrate in anhydrous DMF (5.0 mL) under an inert argon atmosphere. Add DIPEA (2.0 mmol, 348 µL). Causality: Argon prevents oxidative degradation of the amine at high temperatures.
-
Nucleophile Introduction: Add morpholine (1.5 mmol, 130 µL) dropwise at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 105 °C using a precisely controlled oil bath.
-
Self-Validation (Monitoring): After 8 hours, sample 10 µL of the reaction. Quench in 1 mL of 1:1 H₂O/MeCN and analyze via LC-MS. Validation check: Look for the disappearance of the isotopic bromine doublet (M, M+2 at m/z ~267/269) and the appearance of the product mass[M+H]⁺ at m/z 274.
-
Aqueous Workup: Once complete (typically 12–16 hours), cool to room temperature. Pour the mixture into 25 mL of ice-cold water. Extract with Ethyl Acetate (3 × 15 mL).
-
DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL) followed by brine (15 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in the final product.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: C5-Thiolation via Sodium Methanethiolate [4]
Objective: Synthesize 6-methyl-5-(methylthio)-8-nitroquinoline.
-
Reaction Assembly: In a dry microwave vial, dissolve 5-bromo-6-methyl-8-nitroquinoline (1.0 mmol, 267 mg) in anhydrous DMF (4.0 mL).
-
Nucleophile Addition: Add Sodium methanethiolate (NaSMe) (1.2 mmol, 84 mg) in a single portion. Causality: Thiolates are highly nucleophilic; a slight excess is sufficient, and no additional base is required.
-
Reaction Execution: Seal the vial and heat to 85 °C. The reaction will rapidly turn deep red, indicating the formation of the Meisenheimer intermediate.
-
Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 3:1). The product will typically have a higher Rf value than the starting material due to the loss of the highly polarizable bromine atom.
-
Quench & Workup: After 5 hours, cool the mixture and quench with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted thiolate. Extract with Dichloromethane (DCM) (3 × 10 mL).
-
Purification: Wash the organic layer with water (3 × 10 mL) to remove DMF, dry over MgSO₄, evaporate, and recrystallize from hot ethanol to yield the pure thioether.
Standard experimental workflow for nucleophilic aromatic substitution on quinoline scaffolds.
References
Application Note: Design and Utilization of Nitroquinoline Precursors for "Turn-On" Fluorescent Probes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Hypoxia Imaging, Reactive Nitrogen/Oxygen Species (RNS/ROS) Detection, Two-Photon Microscopy
Introduction & Mechanistic Principles
The development of "turn-on" fluorescent probes is a critical frontier in molecular imaging, allowing researchers to visualize dynamic cellular processes with high signal-to-noise ratios. Nitroquinoline derivatives have emerged as highly versatile precursors for these probes[1].
The core photophysical principle governing nitroquinoline probes relies on the strong electron-withdrawing nature of the nitro (
Upon exposure to specific biological triggers—such as one-electron reductases in hypoxic environments or reactive gases like Nitric Oxide (NO) and Carbon Monoxide (CO)—the nitro group is chemically or enzymatically reduced to an electron-donating amino (
Photophysical & Mechanistic Profiling
To select the appropriate nitroquinoline precursor for your assay, it is essential to understand the target analyte, the specific activation mechanism, and the resulting spectral properties. The quantitative data for leading nitroquinoline-based probes are summarized below.
Table 1: Comparison of Nitroquinoline-Based Fluorescent Probes
| Probe Precursor | Target Analyte / Environment | Activation Mechanism | Fold Enhancement | ||
| 6-Nitroquinoline (6-NQ) | Hypoxia (Low | Enzymatic one-electron reduction to 6-aminoquinoline[5] | ~350 | 530 | ~30-fold[1] |
| FSL-61 | Hypoxia / POR enzyme | Reduction of 6-nitroquinolone ester to fluorescent amine[6] | 340 | 450-500 | High (Hypoxia-selective)[6] |
| QNO | Nitric Oxide (NO) | NO-mediated triazine formation blocks PeT quenching[2] | 408 (1P) / 810 (2P) | 535 | 12-fold[2] |
| NPQ | Carbon Monoxide (CO) | CO-mediated reduction of nitro to amino group[3] | 380 | 500 | High (Turn-on)[3] |
Bioreductive Activation Pathway
In the context of tumor microenvironment imaging, 6-nitroquinoline is utilized to detect cellular hypoxia. The mechanism is heavily dependent on the absence of oxygen. Under normoxic conditions, the initial nitro radical anion intermediate is rapidly oxidized back to the parent nitro compound by
Figure 1: Hypoxia-selective bioreductive activation pathway of 6-nitroquinoline.
Validated Experimental Protocols
Protocol A: In Vitro Hypoxia-Selective Enzymatic Activation (6-NQ)
This protocol utilizes the Xanthine/Xanthine Oxidase system to model one-electron reductive activation of 6-nitroquinoline[1].
Materials:
-
6-Nitroquinoline (10 mM stock in DMSO)
-
Xanthine (Substrate/Electron donor)
-
Xanthine Oxidase (Enzyme)
-
0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Buffer Preparation & Degassing: Prepare 0.1 M PBS (pH 7.4). To create a hypoxic environment, aggressively degas the buffer by bubbling with Argon or Nitrogen gas for at least 30 minutes. Causality: Oxygen is a potent electron acceptor. Failing to remove
will result in futile cycling (see Figure 1), preventing the formation of the fluorescent product[5]. -
Reaction Assembly: In an anaerobic cuvette or sealed 96-well plate, combine degassed PBS, 10 µM 6-nitroquinoline, and 50 µM Xanthine (5 molar equivalents to fuel the reduction)[1].
-
Enzyme Initiation: Inject Xanthine Oxidase (e.g., 0.05 U/mL) through a septum to initiate the reaction.
-
Self-Validating Control: Set up an identical reaction in an open-air cuvette (aerobic control).
-
Measurement: Monitor fluorescence using a spectrofluorometer (
nm, nm). The hypoxic sample should exhibit a ~30-fold increase in fluorescence, while the aerobic control should remain near baseline[1].
Protocol B: Two-Photon Live-Cell Imaging of Nitric Oxide using QNO
QNO is a specialized quinoline derivative designed for deep-tissue NO imaging using Two-Photon Microscopy (TPM)[2]. TPM is utilized here because it utilizes near-infrared excitation, drastically reducing cellular autofluorescence and phototoxicity[4].
Materials:
-
QNO Probe (1 mM stock in DMSO)
-
HeLa or HUVEC cell lines
-
NOC-5 or DEA/NONOate (Exogenous NO donors)
-
cPTIO (NO scavenger for negative control)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in glass-bottom confocal dishes and culture until 70-80% confluent.
-
Probe Incubation: Wash cells with serum-free media. Incubate with 10 µM QNO for 30 minutes at 37°C. Wash three times with PBS to remove extracellular probe.
-
Analyte Stimulation: Treat the experimental group with 50 µM of an NO donor (e.g., DEA/NONOate) for 20 minutes.
-
Self-Validating Control: Pre-treat a control group of cells with 100 µM cPTIO (an NO scavenger) for 30 minutes prior to NO donor addition. Causality: If the fluorescence is truly NO-dependent, cPTIO will intercept the NO before it can react with the o-phenylenediamine receptor of QNO, keeping PeT quenching active and the cells dark.
-
Two-Photon Imaging: Transfer dishes to a Two-Photon Microscope. Excite the cells using a femtosecond pulsed laser tuned to 810 nm[2]. Collect emission signals through a bandpass filter (e.g., 500–550 nm).
References
1.[2] Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry (ACS Publications). URL: [Link] 2.[1] Abstract 4558: 6-Nitroquinoline as a metabolically-activated probe for direct fluorescence detection of hypoxia. Cancer Research (AACR Journals). URL: [Link] 3.[6] FSL-61 is a 6-nitroquinolone fluorogenic probe for one-electron reductases in hypoxic cells. Biochemical Journal (via ResearchGate). URL: [Link] 4.[5] Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. NIH PubMed Central. URL: [Link] 5.[3] A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. NIH PubMed Central. URL: [Link] 6.[4] Quinoline-based two-photon fluorescent probe for nitric oxide in live cells and tissues. NIH PubMed. URL: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based two-photon fluorescent probe for nitric oxide in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of 5-Bromo-6-methyl-8-nitroquinoline into Bioactive Metal Complexes
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the methodologies for synthesizing and characterizing metal complexes incorporating the novel ligand, 5-bromo-6-methyl-8-nitroquinoline. Quinoline derivatives are a well-established class of pharmacophores, and their coordination with metal ions often enhances their therapeutic potential, leading to compounds with potent anticancer and antimicrobial properties.[1][2][3] This guide elucidates the underlying principles of coordination chemistry, offers detailed, field-proven protocols for synthesis and characterization, and explains the causality behind critical experimental choices. The structural features of 5-bromo-6-methyl-8-nitroquinoline—a heterocyclic nitrogen for coordination, an electron-withdrawing nitro group to modulate electronic properties, and bromo/methyl substituents to influence steric and lipophilic character—make it a highly promising scaffold for developing next-generation metallodrugs.[4]
Rationale and Design Principles
The quinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The incorporation of a metal center can augment the biological activity of a quinoline-based ligand through several mechanisms:
-
Chelation Theory: As proposed by Tweedy, chelation can increase the lipophilicity of a molecule, enhancing its ability to cross cell membranes and reach intracellular targets.[5]
-
Modified Redox Potentials: The coordinated metal ion can facilitate redox cycling, leading to the generation of reactive oxygen species (ROS) within cancer cells, a common mechanism for inducing apoptosis.[5][6]
-
Targeted Binding: The specific geometry and electronic configuration of a metal complex can enable high-affinity binding to biological macromolecules like DNA or enzymes (e.g., topoisomerases, kinases), disrupting their function.[1][7]
The ligand 5-bromo-6-methyl-8-nitroquinoline is strategically designed. The nitrogen atom of the quinoline ring is the primary coordination site. The potent electron-withdrawing effect of the 8-nitro group significantly influences the electron density of the aromatic system, which can enhance the stability of the metal-ligand bond. Furthermore, the oxygen atoms of the nitro group may act as a secondary binding site, allowing the ligand to function as a bidentate chelating agent, forming a stable five-membered ring with the metal center.[8][9]
Ligand Synthesis Workflow
Prior to complexation, the ligand must be synthesized. While a specific synthesis for 5-bromo-6-methyl-8-nitroquinoline is not widely documented, a plausible and robust route can be adapted from the well-established Skraup synthesis of quinolines, starting from a suitably substituted aniline precursor.[10]
Caption: Plausible synthetic workflow for 5-bromo-6-methyl-8-nitroquinoline.
Synthesis of Metal Complexes: Methodologies and Protocols
The synthesis of metal complexes with quinoline-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.[7] The choice of metal, solvent, and reaction conditions must be carefully optimized to achieve the desired product in high yield and purity.
Core Considerations for Synthesis
-
Metal Salt Selection: A wide range of transition metal salts can be used (e.g., chlorides, nitrates, acetates, sulfates). The counter-ion can influence the solubility and crystallinity of the final complex. Common metal ions include Cu(II), Zn(II), Co(II), Ni(II), Pd(II), and Pt(II), each imparting unique geometric and electronic properties to the resulting complex.[11][12]
-
Solvent System: The solvent must be capable of dissolving both the organic ligand and the inorganic metal salt. Alcohols (ethanol, methanol) are frequently used. For less soluble compounds, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective.
-
Stoichiometry: The metal-to-ligand molar ratio is a critical parameter that dictates the final structure. Ratios of 1:1, 1:2, or 1:3 are commonly employed to produce complexes with different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral).[7][8]
General Synthetic Workflow for Metal Complexation
Caption: General experimental workflow for synthesizing metal complexes.
Protocol 1: General Synthesis of a [M(L)₂Cl₂] Type Complex
This protocol provides a general method for synthesizing an octahedral complex with a 1:2 metal-to-ligand ratio. It should be optimized for each specific metal and ligand combination.
Materials:
-
5-bromo-6-methyl-8-nitroquinoline (Ligand, L): 2.0 mmol
-
Metal(II) Chloride Hydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O): 1.0 mmol
-
Ethanol (Absolute): 50 mL
Procedure:
-
In a 100 mL round-bottom flask, dissolve the ligand (2.0 mmol) in 25 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve the metal salt (1.0 mmol) in 25 mL of absolute ethanol.
-
Slowly add the metal salt solution to the ligand solution dropwise with constant stirring. A color change or the formation of a precipitate may be observed.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours with continuous stirring.[7]
-
Allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath may enhance precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
-
Calculate the yield and proceed with characterization.
Comprehensive Characterization of Metal Complexes
Thorough characterization is essential to confirm the successful synthesis of the desired complex, determine its structure, and assess its purity. A multi-technique approach is required.
Spectroscopic and Analytical Techniques
| Technique | Purpose & Expected Observations |
| FT-IR Spectroscopy | Confirms coordination of the ligand. Look for shifts in the ν(C=N) stretching frequency of the quinoline ring and the ν(N-O) frequencies of the nitro group upon complexation. The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.[8] |
| UV-Visible Spectroscopy | Provides information about the electronic environment of the metal ion. Compare the spectrum of the complex to that of the free ligand. The appearance of new absorption bands may correspond to ligand-to-metal charge transfer (LMCT) or d-d transitions, which are characteristic of the coordination geometry.[11] |
| ¹H & ¹³C NMR Spectroscopy | Elucidates the structure of diamagnetic complexes (e.g., Zn(II), Pd(II)). Coordination to the metal center will cause significant shifts in the signals of the ligand's protons and carbons, particularly those near the coordination sites (quinoline nitrogen and nitro group).[11][13] For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), NMR signals are often severely broadened and shifted, making interpretation difficult but confirming the presence of unpaired electrons.[13] |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the complex, confirming its composition and stoichiometry. Electrospray Ionization (ESI) is a soft technique well-suited for analyzing coordination compounds.[14][15] The observed mass spectrum should correspond to the expected molecular ion or characteristic fragments. |
| Elemental Analysis (C, H, N) | Determines the empirical formula of the synthesized complex. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement (typically within ±0.4%) with the calculated values for the proposed formula.[11] |
Structural and Thermal Analysis
| Technique | Purpose & Protocol Insights |
| Molar Conductivity | Determines the electrolytic nature of the complex. By dissolving the complex in a solvent like DMF or DMSO and measuring its molar conductivity, one can determine if it is a neutral, non-electrolyte or an ionic salt (e.g., 1:1, 1:2 electrolyte).[7] |
| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex and identifies the presence of coordinated or lattice solvent molecules (e.g., water). The TGA curve shows mass loss as a function of temperature, with distinct steps corresponding to the loss of solvent and subsequent decomposition of the ligand.[7][11] |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides unambiguous, three-dimensional structural information. This is the "gold standard" for characterization, revealing precise bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions in the solid state.[16][17] |
Protocol 2: Growing X-ray Quality Single Crystals
Obtaining high-quality single crystals is often the most challenging step in structural elucidation.[16] The slow evaporation method is a common and effective technique.
Procedure:
-
Prepare a saturated or near-saturated solution of the purified metal complex in a suitable solvent or solvent mixture (e.g., DMF/ethanol, chloroform/hexane).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter.
-
Cover the vial with parafilm and poke a few small holes in it with a needle. This is crucial as it allows the solvent to evaporate very slowly over several days to weeks.[18]
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial periodically for the formation of well-defined, transparent crystals. Crystals that are cloudy, cracked, or appear as aggregates are generally not suitable for SCXRD.[18]
Potential Applications in Drug Development
Metal complexes of quinoline derivatives are extensively studied for their therapeutic potential.
-
Anticancer Agents: Many quinoline-based complexes exhibit significant cytotoxicity against various cancer cell lines.[3] Their mechanisms often involve inducing apoptosis, inhibiting angiogenesis, or arresting the cell cycle.[1] The 5-bromo-6-methyl-8-nitroquinoline scaffold is a prime candidate for developing novel anticancer metallodrugs.
-
Antimicrobial Agents: The chelation of metal ions can significantly enhance the antimicrobial activity of quinoline ligands.[2][5] These complexes can disrupt microbial cell walls, inhibit essential enzymes, or interfere with nucleic acid synthesis, showing promise against a range of bacteria and fungi.
References
- BenchChem. (n.d.). Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.
- Fiveable. (2025, August 15). NMR Spectroscopy Definition - Inorganic Chemistry I Key....
- Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments. (n.d.). PMC.
- Special Issue : Nuclear Magnetic Resonance Spectroscopy in Coordination Compounds. (n.d.).
- Assigning the ESI Mass Spectra of Organometallic and Coordination Compounds. (n.d.).
- (2022, June 16). Review on recent development of quinoline for anticancer activities.
- Solid-State 17O NMR Spectroscopy of Paramagnetic Coordination Compounds. (n.d.).
- (2026, January 21). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers.
- The chemical structure of quinoline metal complexes (9–14) with anticancer activity. (n.d.). ResearchGate.
- Step‐By‐Step Tips to Grow X‐Ray Quality Single Crystals of Metal Macrocyclic Complexes. (n.d.).
- (2026, February 14). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC.
- (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
- SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMI. (n.d.). Semantic Scholar.
- BenchChem. (n.d.). Application Notes and Protocols for Metal Complexes of 2-Methyl-1H-imidazo[4,5-h]quinoline and Its Analogs.
- Preparation and Identification of Mixed Ligand Complexes Derived From New Azo Quinoline Ligand. (n.d.). Journal of the College of Basic Education.
- (2024, January 1). Quinoline-based metal complexes: Synthesis and applications. CoLab.
- BenchChem. (n.d.). Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide.
- Preparation of Single Crystals for X-ray Diffraction. (n.d.). Department of Chemistry | UZH - Universität Zürich.
- (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton).
- Structures of a) quinoline; b) 8-hydroxyquinoline; c) nitroxoline; and... (n.d.). ResearchGate.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]
- 13. fiveable.me [fiveable.me]
- 14. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-bromo-6-methyl-8-nitroquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of regioisomeric impurities from 5-bromo-6-methyl-8-nitroquinoline. As Senior Application Scientists, we have compiled field-proven insights and best practices to address common challenges encountered during the purification of this important synthetic intermediate. Quinolines are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals.[1]
Troubleshooting Guide: Isolating the Target Isomer
This section addresses specific experimental issues with detailed, step-by-step protocols and the underlying scientific rationale.
Question: My initial reaction work-up yields a mixture of products, and TLC analysis shows multiple spots with very close Rf values. How can I effectively separate the desired 5-bromo-6-methyl-8-nitroquinoline from its regioisomers?
Answer:
The presence of multiple spots with similar retention factors (Rf) on a Thin-Layer Chromatography (TLC) plate is a common challenge when synthesizing substituted quinolines, often indicating the formation of regioisomers.[2][3] The key to successful separation lies in exploiting subtle differences in the polarity and steric properties of these isomers. We recommend a systematic approach involving column chromatography, followed by recrystallization if necessary.
Underlying Principle: Regioisomers, while having the same molecular formula, differ in the spatial arrangement of substituents on the quinoline ring. This leads to slight variations in their dipole moments and how they interact with stationary and mobile phases in chromatography, as well as their packing efficiency in a crystal lattice.
Experimental Workflow: Purification Strategy
Sources
overcoming solubility issues of nitroquinolines in NMR analysis
Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Subject: Troubleshooting Solubility & Aggregation in Nitroquinoline Analysis[1][2]
Welcome to the NitroQuin-NMR Technical Support Center.
As a Senior Application Scientist, I understand the frustration of working with nitroquinolines. These fused heterocyclic systems are notoriously difficult to analyze due to their rigid planar structure, high lattice energy, and strong tendency for
This guide is not a generic textbook summary; it is a troubleshooting workflow designed to salvage your data when standard protocols fail.
Module 1: The Diagnostic Phase
Problem: “My sample won’t dissolve,” or “The sample looks dissolved, but the NMR signals are broad/weak.”
Before choosing a solvent, you must diagnose the physical state of your analyte in solution.[3]
The "Brick Dust" vs. The "Invisible Aggregate"
Nitroquinolines often deceive researchers.[1][2] The nitro group (
| Symptom | Diagnosis | Root Cause |
| Particulates visible / Cloudy solution | Insolubility | Crystal lattice energy exceeds solvation energy.[1][2] |
| Clear solution, but broad lines | Aggregation | |
| Missing peaks (esp. quaternary C) | Long T1 / Saturation | Quaternary carbons in rigid rings relax slowly; or aggregates are tumbling too slowly (short |
Module 2: Solvent Selection Strategy
Do not guess. Follow this logic gate to select the correct solvent system.
Workflow Visualization: The Solvation Decision Tree
Figure 1: Logical workflow for selecting NMR solvents based on solubility and aggregation states.
Module 3: Advanced Protocols & FAQs
Protocol A: The "Heat & Shake" (VT-NMR)
Context: Your sample is in DMSO-d6 but appears cloudy or shows broad peaks.
Mechanism: Heating increases kinetic energy, disrupting
Step-by-Step:
-
Preparation: Dissolve 5–10 mg of nitroquinoline in 0.6 mL DMSO-d6.
-
Safety Check: Ensure your NMR tube is rated for high temperature (Wilmad 507-PP or equivalent). Do not use cracked or economy tubes.
-
Equilibration:
-
Shimming: Re-shim the Z1 and Z2 gradients manually. Automated shimming often fails at high temperatures due to convection currents.[1][2]
-
Escalation: If peaks remain broad, increase to 353 K (80°C) .
Expert Insight: If the peaks sharpen significantly at high temperature, your issue was aggregation, not impurities.
Protocol B: The "Nuclear Option" (TFA-d)
Context: The sample is a "brick" in DMSO, even with heat.
Mechanism: Trifluoroacetic acid-d (TFA-d) is a strong acid.[1][2] It protonates the ring nitrogen (quinolinium formation).[2] This introduces a positive charge, creating electrostatic repulsion between molecules that breaks the
Step-by-Step:
-
Preparation: Place 5 mg of sample in the tube.
-
Solvent Addition: Add 0.6 mL of pure TFA-d (or a 10% TFA-d / CDCl3 mixture if cost is a concern).
-
Observation: The solution should turn clear immediately.
-
Acquisition: Run standard parameters.
-
Disposal: Neutralize the sample before disposal. Recovery of the sample is difficult ; assume it is destructive.[1][2]
Critical Warning: Protonation causes massive chemical shift changes (deshielding).[1][2] The ring protons nearest the nitrogen will shift downfield by 0.5 – 1.0 ppm. You cannot compare these shifts directly to literature values in CDCl3.
Module 4: Data Interpretation & Reference
Solvent Properties Table
Use this table to adjust your acquisition parameters.[1][2]
| Solvent | Boiling Point (°C) | Residual Peak (ppm) | Water Peak (ppm) | Suitability for Nitroquinolines |
| CDCl3 | 61 | 7.26 (s) | 1.56 | Poor. Only for highly substituted/lipophilic derivatives.[1] |
| DMSO-d6 | 189 | 2.50 (quint) | 3.33 | Good. High polarity disrupts lattice.[1][2] Viscous (broadens lines).[1][2] |
| Acetone-d6 | 56 | 2.05 (quint) | 2.84 | Moderate. Good for polar compounds, but low BP prevents VT-NMR.[1][2] |
| TFA-d | 72 | 11.50 (approx) | - | Excellent (Solubility). Drastically alters chemical shifts.[1][2] |
Chemical Shift Correction (The "ASIS" Effect)
When moving from CDCl3 to DMSO-d6, expect specific shifts due to the Aromatic Solvent-Induced Shift (ASIS) and polarity changes.
-
Protons
to Nitro group: Typically shift downfield (deshielded) by ~0.1–0.3 ppm in DMSO compared to CDCl3.[1][2] -
Ring Nitrogen Protons: If protonated (in TFA), shifts >1.0 ppm are common.[1][2]
Module 5: Frequently Asked Questions (FAQs)
Q: I see "ghost peaks" in the aliphatic region (0.8 - 1.5 ppm). Is my nitroquinoline decomposing? A: Likely not. Nitroquinolines are notorious for trapping solvents (hexane, ethyl acetate) in their crystal lattice. These are "solvates."[1][2][6]
-
Action: Check the Fulmer Impurity Table [1]. Common culprits are grease (0.07 ppm), water, or residual wash solvents.[1]
Q: Can I recover my sample from DMSO-d6? A: Yes, but it is tedious. DMSO has a high boiling point (189°C).[1][2][3][4][5]
-
Protocol: Add water to the NMR tube to precipitate the hydrophobic nitroquinoline. Centrifuge or filter the solid, then wash with water to remove residual DMSO. Dry under high vacuum.[1][2]
Q: Why is my lock signal unstable during VT-NMR? A: As temperature changes, the density and magnetic susceptibility of the solvent change.[1]
-
Fix: You must re-lock and re-tune the probe at the target temperature. Do not rely on the "auto-lock" feature during the temperature ramp.
References
-
Fulmer, G. R., et al. (2010).[1][2][7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 3: Practical Aspects of High-Resolution NMR).
-
Reich, H. J. (2024).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2]
-
Silverstein, R. M., et al. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][9] (General reference for Heterocyclic shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling temperature to prevent degradation of 5-bromo-6-methyl-8-nitroquinoline
Welcome to the technical support center for 5-bromo-6-methyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the critical aspect of temperature control to prevent the degradation of this compound. Given that specific thermal stability data for 5-bromo-6-methyl-8-nitroquinoline is not extensively published, this document synthesizes information from the broader class of nitroaromatic and quinoline compounds, providing a framework for safe handling and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of 5-bromo-6-methyl-8-nitroquinoline?
A1: The primary stability concern for 5-bromo-6-methyl-8-nitroquinoline stems from its chemical structure, which combines a quinoline core, a nitro group, and a bromine atom. Nitroaromatic compounds are known to be susceptible to thermal degradation, which can sometimes be energetic and autocatalytic.[1] The presence of a nitro group makes the aromatic system electron-deficient and can influence its reactivity and degradation pathways.[2] Therefore, controlling temperature is paramount to ensure the compound's integrity during storage and experimentation. Other potential degradation factors include exposure to light (photolysis) and incompatibility with strong reducing or oxidizing agents.[3][4]
Q2: What is the recommended long-term storage temperature for this compound?
A2: For long-term storage, 5-bromo-6-methyl-8-nitroquinoline should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] While specific data is unavailable, a standard refrigerated temperature of 2-8°C is recommended as a best practice for preserving the stability of complex organic molecules, especially those with potentially reactive functional groups like nitroaromatics. Storing at ambient temperature for extended periods is not advised without specific stability data.
Q3: I am seeing a color change in my solid sample over time. Is this a sign of degradation?
A3: Yes, a change in color (e.g., darkening from a pale yellow to a brownish hue) is a common visual indicator of degradation in nitroaromatic compounds. This often suggests the formation of decomposition products. If you observe a color change, it is crucial to re-analyze the purity of the material before use, for example, by HPLC, to ensure it meets the requirements for your experiment.
Q4: My experiment involves heating. How can I determine a safe maximum temperature to avoid degrading 5-bromo-6-methyl-8-nitroquinoline?
A4: Determining the thermal stability limit requires empirical testing. A systematic approach is to conduct a thermal stress study. This involves incubating solutions of the compound at various temperatures for a defined period (e.g., the duration of your planned experiment) and then analyzing for degradation using a stability-indicating method like HPLC or LC-MS. For example, you could test temperatures such as 40°C, 60°C, 80°C, and 100°C. A detailed protocol for such a study is provided below. It is important to note that the synthesis of related compounds, such as 5-bromo-6-methoxy-8-nitroquinoline, involves heating at temperatures around 117-119°C for several hours, suggesting the quinoline core has some degree of thermal stability.[5] However, this does not guarantee stability under different conditions or for prolonged periods.
Q5: Could temperature fluctuations during shipping or handling affect the compound's quality?
A5: Yes, significant temperature fluctuations, especially exposure to high heat, can compromise the quality of the compound. While short-term excursions may not cause significant degradation, it is a potential risk. Upon receiving the compound, it should be immediately moved to the recommended storage conditions. If you suspect the compound was exposed to extreme temperatures, it is prudent to perform a quality control check (e.g., HPLC purity analysis) before use.
Q6: I'm observing unexpected peaks in my chromatogram. How can I confirm if they are thermal degradation products?
A6: To confirm if new peaks are from thermal degradation, you can perform a forced degradation study.
-
Analyze a Control Sample: First, run a chromatogram of a sample that has been properly stored and handled to establish a baseline.
-
Apply Thermal Stress: Deliberately heat a separate aliquot of your sample at an elevated temperature (e.g., 80°C) for a few hours.
-
Analyze the Stressed Sample: Run a chromatogram of the heat-stressed sample.
-
Compare: If the new peaks in your original analysis match the peaks that appear or increase in the heat-stressed sample, it strongly suggests they are thermal degradation products. Mass spectrometry (LC-MS) can then be used to identify the structures of these degradants, which often involves modifications to the nitro group or other parts of the molecule.[3][6]
Troubleshooting Guide for Degradation Issues
This guide provides a quick reference for troubleshooting common issues that may be related to the thermal degradation of 5-bromo-6-methyl-8-nitroquinoline.
| Symptom Observed | Potential Cause Related to Temperature | Recommended Solution & Rationale |
| Low or Inconsistent Reaction Yields | Degradation of the starting material either in storage or during the reaction. | 1. Verify Purity: Confirm the purity of the starting material via HPLC before use. 2. Lower Reaction Temperature: If possible, attempt the reaction at a lower temperature. Even a 10°C reduction can significantly slow degradation rates. 3. Minimize Heating Time: Add the compound at the last possible moment to a pre-heated reaction mixture to reduce its exposure time to high temperatures. |
| Appearance of Unknown Impurities in Analysis (HPLC, LC-MS) | Thermal degradation has occurred during sample preparation, analysis, or storage. | 1. Conduct Forced Degradation Study: As described in FAQ #6, heat a sample to confirm if the impurities are thermally induced.[3] 2. Review Sample Prep: Ensure sample diluents are at room temperature and that samples are not left on autosamplers for extended periods without temperature control. |
| Difficulty in Achieving Product Crystallization | The presence of degradation impurities can inhibit crystal formation or cause the product to "oil out".[7] | 1. Re-purify Material: Purify the crude product using column chromatography to remove impurities before attempting crystallization. 2. Analyze Impurities: Identify the impurities to understand the degradation pathway, which can inform adjustments to the experimental conditions to prevent their formation. |
| Solid Compound has Darkened or Changed Appearance | The compound has degraded during storage due to exposure to elevated temperatures or light. | 1. Quarantine the Batch: Do not use the material until its purity has been verified. 2. Review Storage Conditions: Ensure the storage location is consistently cool, dark, and dry. Use a temperature data logger if recurring issues are suspected.[4] |
Diagrams and Workflows
Logical Troubleshooting Flow for Temperature-Related Issues
This diagram outlines the decision-making process when encountering potential degradation of 5-bromo-6-methyl-8-nitroquinoline.
Caption: Troubleshooting workflow for temperature-related degradation.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol outlines the best practices for handling 5-bromo-6-methyl-8-nitroquinoline to maintain its integrity.
Objective: To minimize degradation during routine laboratory use.
Materials:
-
5-bromo-6-methyl-8-nitroquinoline solid
-
Spatula
-
Analytical balance
-
Amber glass vials with screw caps
-
Argon or Nitrogen gas (optional)
-
Refrigerator (2-8°C)
-
Freezer (-20°C) for long-term solution storage
Procedure:
-
Receiving: Upon receipt, visually inspect the container for any damage. Immediately transfer the compound to a designated, temperature-controlled storage area (2-8°C).
-
Aliquoting: To avoid repeatedly warming the entire stock bottle, aliquot the solid compound into smaller, pre-weighed amounts in amber glass vials for daily or weekly use. This minimizes exposure of the bulk material to ambient temperature and moisture.
-
Inert Atmosphere (Optional but Recommended): Before sealing the aliquots and the main stock bottle, gently flush the headspace with an inert gas like argon or nitrogen to displace air and moisture.
-
Weighing: When weighing the compound, remove it from cold storage and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of moisture onto the solid, which can accelerate degradation.
-
Solution Preparation: Prepare solutions using high-purity solvents. If not for immediate use, store solutions in amber vials at -20°C.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles for solutions. Prepare single-use aliquots of stock solutions whenever possible.
Protocol 2: Thermal Stress Study for Experimental Temperature Validation
This protocol provides a framework for determining the stability of 5-bromo-6-methyl-8-nitroquinoline at specific temperatures.
Objective: To quantify the degradation of the compound over time at temperatures relevant to a planned experiment.
Materials:
-
5-bromo-6-methyl-8-nitroquinoline
-
Class A volumetric flasks and pipettes
-
Appropriate solvent (e.g., DMSO, Acetonitrile)
-
HPLC-grade mobile phase
-
HPLC system with a UV or DAD detector
-
Thermostatted heating blocks or ovens set to desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C)
-
Small volume autosampler vials
Procedure:
-
Prepare Stock Solution: Prepare an accurately concentrated stock solution of the compound in a suitable solvent (e.g., 1 mg/mL).
-
Prepare Test Samples: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) in sealed autosampler vials. Prepare enough vials for each temperature and time point (in triplicate).
-
Time Zero (T=0) Analysis: Immediately analyze three vials to establish the initial purity and peak area of the compound. This is your 100% reference.
-
Incubation: Place the remaining vials in the heating blocks at their designated temperatures.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove three vials from each temperature setting. Allow them to cool to room temperature.
-
HPLC Analysis: Analyze the samples by HPLC. Use a method that provides good separation between the parent compound and any new peaks that appear.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 average peak area.
-
Plot the % remaining vs. time for each temperature.
-
A loss of >5% purity is often considered significant degradation. This data will allow you to define a safe operating time and temperature for your experiment.
-
| Temperature (°C) | Time (hours) | % Parent Compound Remaining (Example) | Appearance of Degradation Peaks (Example) |
| 25 (Control) | 24 | 99.8% | None |
| 40 | 24 | 99.5% | None |
| 60 | 8 | 97.2% | Minor peak at RRT 0.85 |
| 80 | 2 | 91.0% | Significant peak at RRT 0.85; new minor peak at RRT 0.92 |
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Benchchem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Benchchem. (2025).
- Chen, Y., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104711.
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for crude 5-bromo-6-methyl-8-nitroquinoline mixtures
Technical Support Center: Purification of Crude 5-Bromo-6-methyl-8-nitroquinoline
Case ID: #PUR-Q58-001 Subject: Optimization of Purification Protocols for 5-Bromo-6-methyl-8-nitroquinoline Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are dealing with a highly functionalized quinoline scaffold. The presence of the nitro group (C8) and the methyl group (C6) creates a unique electronic and steric environment that dictates the purification strategy.
The crude mixture likely contains:
-
Target: 5-Bromo-6-methyl-8-nitroquinoline (Major).[1]
-
Impurity A: Unreacted 6-methyl-8-nitroquinoline (Starting Material).
-
Impurity B: 7-Bromo-6-methyl-8-nitroquinoline (Regioisomer - minor due to steric crowding).
-
Impurity C: Inorganic salts (pyridinium hydrobromide salts) and tars.
Because the nitro group at C8 significantly reduces the basicity of the quinoline nitrogen, standard acid-base extractions (using dilute HCl) are often inefficient or lead to emulsion formation. Recrystallization is the primary recommendation , with chromatography reserved for difficult isomer separation.
Module 1: Diagnostic & Decision Matrix
Before selecting a method, assess the crude profile via TLC (Thin Layer Chromatography) or HPLC.
Graphviz Workflow: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.
Module 2: Recrystallization (Primary Protocol)
The interplay between the hydrophobic methyl/bromo groups and the polar nitro group makes Ethanol (EtOH) or Acetic Acid (AcOH) the solvents of choice.
Protocol: Two-Stage Recrystallization
Step 1: Solvent Selection
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Notes |
|---|---|---|---|---|
| Ethanol (95%) | Good | Poor | Moderate | Best for removing inorganic salts. |
| Glacial Acetic Acid | High | Moderate | High | Excellent for removing unreacted starting material. |
| Toluene/Heptane (1:1) | Good | Very Poor | High | Best for removing tars; requires hot filtration. |
Step 2: Execution (Ethanol Method)
-
Dissolution: Suspend the crude solid in Ethanol (10 mL per gram of crude). Heat to reflux (
). -
Saturation: If the solid does not dissolve completely, add Glacial Acetic Acid dropwise until clear.
-
Technical Note: If a black oily residue remains insoluble at reflux, this is likely polymerized tar. Do not add more solvent. Proceed to hot filtration.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove mechanical impurities and tars.
-
Crystallization: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours. Then, cool to
for 1 hour. -
Collection: Filter the yellow needles/precipitate. Wash with cold Ethanol (
).
Troubleshooting Recrystallization:
-
Issue: Product "oils out" (forms a liquid layer) instead of crystallizing.
-
Issue: Product retains a dark orange/brown color.
-
Fix: The nitro group can form charge-transfer complexes. Dissolve in hot solvent, treat with Activated Charcoal (5% w/w) for 15 mins, and hot filter.
-
Module 3: Flash Column Chromatography (Secondary Protocol)
If the regioisomer (7-bromo) is present, recrystallization may fail to separate it due to similar lattice energies. Chromatography is required.[2][3][5]
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
Step-by-Step Optimization:
-
Pre-treatment: Dissolve crude in DCM. Wash with saturated
to remove any residual or acidic species.[1] Dry over .[5][6] -
Eluent Preparation:
-
Start: 95% Hexanes / 5% Ethyl Acetate.
-
Target Elution: 80% Hexanes / 20% Ethyl Acetate.
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why TEA? Quinoline nitrogens can interact with acidic silanol groups on silica, causing "streaking" (tailing). TEA blocks these sites, sharpening the bands [1].
-
-
Loading: Use "Dry Loading." Dissolve crude in minimal DCM, add silica, evaporate to dryness, and load the powder. This prevents band broadening due to solubility issues in the mobile phase.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is the 7-bromo isomer a concern, and why is it formed?
A: In 6-methyl-8-nitroquinoline, the methyl group (C6) activates both the ortho positions (C5 and C7). However, the C5 position is sterically more accessible. The C7 position is "sandwiched" between the methyl group and the bulky nitro group, making it sterically crowded. Therefore, C5-bromination is favored (Major), but forcing conditions (high temp, excess
Q2: Can I use acid-base extraction to clean the crude?
A: Proceed with caution. The nitro group at C8 is strongly electron-withdrawing, which significantly lowers the
Q3: The solid is turning green/brown upon storage. Why?
A: Nitro-bromo-quinolines are photosensitive. The color change indicates surface degradation or oxide formation. Store the purified compound in amber vials under Argon at
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5][7] Purification of Challenging 8-Aminoquinoline Derivatives. BenchChem.[1][2][3][4][5][7][8] Link
- Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of quinolines).
-
Organic Syntheses. (2003). Synthesis of 5-Bromo-8-nitroisoquinoline.[2][9][10] Org.[11] Synth. 2003, 80, 219. Link (Analogous purification protocol).
-
Palmer, D. C. (2004). The Chemistry of Heterocyclic Compounds, Quinoline and Isoquinoline.[12] Wiley.[11] (Regioselectivity rules).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acgpubs.org [acgpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 12. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during the nitration of methylquinolines
Technical Support Center: Nitration of Methylquinolines Topic: Minimizing Side Reactions & Optimizing Yield Audience: Researchers, Process Chemists, and Drug Development Scientists
Core Directive: The Challenge of Methylquinoline Nitration
Welcome to the BenchChem Technical Support Center. As a Senior Application Scientist, I understand that nitrating methylquinolines is a balancing act. You are navigating two competing reaction landscapes:
-
Electrophilic Aromatic Substitution (SEAr): The desired pathway, introducing a nitro (
) group onto the benzenoid ring (typically positions 5 or 8). -
Benzylic Oxidation: The undesired pathway, where the methyl group is oxidized to an aldehyde or carboxylic acid by the strong oxidizing potential of nitric acid, often catalyzed by nitrous acid (
).
This guide is designed to give you autonomous control over these variables, moving beyond "recipe following" to mechanistic mastery.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns dark/tarry, and I detect significant amounts of aldehyde/acid by-products. How do I stop methyl oxidation?
Diagnosis:
This is the most common failure mode. Nitric acid is a potent oxidant. The oxidation of the methyl group is often autocatalytic, driven by the presence of nitrous acid (
Corrective Protocol:
-
The "Nitrous Trap": Add Urea or Sulfamic Acid (0.5 – 1.0 mol% relative to
) to the sulfuric acid mixture before adding nitric acid. These reagents scavenge nitrous acid, breaking the autocatalytic oxidation cycle. -
Temperature Discipline: Maintain the internal temperature strictly between -5°C and 0°C during the addition of the nitrating agent. Oxidation barriers are often crossed above 10°C.
-
Reagent Switch: Switch from liquid
to Potassium Nitrate ( ) . Dissolving in generates the nitronium ion ( ) in situ without the excess water and oxidants present in commercial nitric acid.
Q2: I am observing low yields and recovering unreacted starting material, despite using standard mixed acid.
Diagnosis: The quinoline ring is deactivated by the protonation of the nitrogen atom (forming the quinolinium ion) in strong acid.[7] This significant positive charge density repels the electrophilic nitronium ion, making the reaction sluggish compared to benzene or toluene.
Corrective Protocol:
-
Acid Strength: Ensure you are using fuming sulfuric acid (Oleum) or highly concentrated
(98%). The medium must be acidic enough to sustain a high concentration of . -
Stoichiometry: Increase the nitrating agent equivalents. For deactivated systems, 1.2 to 1.5 equivalents of
/ is often necessary to drive conversion. -
Reaction Time: Extend the post-addition stirring time. Allow the reaction to warm to room temperature (20-25°C) only after the addition is complete and the risk of immediate exotherm has passed.
Q3: How do I control Regioselectivity (5-nitro vs. 8-nitro)?
Diagnosis: Regioselectivity is governed by the interplay of the protonated nitrogen (meta-directing relative to itself, directing to 5/8) and the methyl group (ortho/para directing).
-
2-Methylquinoline: Typically yields a mixture of 5-nitro (approx. 50%) and 8-nitro (approx. 50%) isomers.
-
8-Methylquinoline: The 8-position is blocked. The methyl group directs ortho (to position 7) and para (to position 5). The protonated nitrogen directs to 5 and 8.[4] The 5-nitro isomer becomes the dominant product due to the reinforcing directing effects.
Corrective Protocol:
-
Isomer Control is Intrinsic: You cannot chemically "force" a single isomer if the electronics favor a mix.
-
Separation Strategy: Plan for separation downstream. The 5- and 8-nitro isomers often have distinct solubility profiles.
-
Standard Workup: Pour onto ice/water.[8] Neutralize with
. The 5-nitro isomer often precipitates first or is less soluble in ethanol than the 8-nitro isomer.
-
Strategic Visualization: Pathways & Troubleshooting
Figure 1: Mechanistic Divergence (Nitration vs. Oxidation)
This diagram illustrates the critical bifurcation point between the desired SEAr pathway and the undesired radical oxidation pathway.
Caption: Figure 1. The protonated quinolinium ion is the common intermediate. Low temperature and HNO2 scavenging favor the Green (SEAr) pathway. High temp and radicals trigger the Red (Oxidation) pathway.
Detailed Experimental Protocols
Protocol A: Optimized Mixed-Acid Nitration (Standard)
Best for: General purpose nitration of 2-methyl or 4-methylquinoline.
-
Preparation: In a 3-neck round bottom flask equipped with a thermometer and magnetic stir bar, add Sulfuric Acid (98%, 10 mL/g substrate) .
-
Scavenging: Add Urea (0.05 eq) to the acid and stir for 10 minutes.
-
Substrate Addition: Cool acid to 0°C. Add Methylquinoline (1.0 eq) dropwise/portion-wise. Note: Exothermic protonation will occur. Keep T < 10°C.
-
Nitration: Cool mixture to -5°C using an ice/salt bath.
-
Reagent Addition: Add Fuming Nitric Acid (1.2 eq) dropwise over 30-60 minutes.
-
Critical Control Point: Do not allow internal temperature to exceed 0°C. If it spikes, stop addition immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to ambient (20°C) for 2-4 hours. Monitor by TLC/HPLC.
-
Quench: Pour reaction mixture slowly onto crushed ice (5x reaction volume).
-
Workup: Neutralize with Ammonium Hydroxide (
) to pH 8-9. Filter the yellow precipitate. Wash with cold water.[7][8]
Protocol B: Nitrate Salt Method (Mild/High Selectivity)
Best for: Sensitive substrates or minimizing oxidation.
-
Dissolution: Dissolve Methylquinoline (1.0 eq) in Sulfuric Acid (98%, 12 mL/g) . Cool to -5°C.[9]
-
Reagent Prep: In a separate vessel, dissolve Potassium Nitrate (
, 1.1 eq) in Sulfuric Acid. Note: This generates cleanly. -
Addition: Transfer the
solution to the substrate solution via addition funnel over 45 minutes, maintaining T < 0°C. -
Completion: Stir at 0°C for 2 hours.
-
Workup: Proceed as in Protocol A.
Data & Performance Metrics
Table 1: Comparative Yields & Conditions (Representative Data)
| Substrate | Method | Conditions | Major Product | Yield | Side Products |
| 2-Methylquinoline | Mixed Acid (Standard) | 5-nitro / 8-nitro (50:50) | 65% | Aldehydes (15%), Tars | |
| 2-Methylquinoline | Protocol A (Optimized) | 5-nitro / 8-nitro (52:48) | 88% | <2% Oxidation | |
| 8-Methylquinoline | Mixed Acid | 5-nitro-8-methyl | 75% | 7-nitro isomer (minor) | |
| 8-Methylquinoline | Protocol B (Nitrate Salt) | 5-nitro-8-methyl | 92% | Trace |
Note: Yields are dependent on precise temperature control and purity of starting materials.
References
- Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Source for nitronium ion generation and nitrate salt methods).[1][7][10]
-
Katritzky, A. R., et al. (2010). Regioselectivity in the Nitration of Quinolines.
- De la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation. Academic Press. (Classic reference for kinetic vs.
-
BenchChem Technical Support. (2025). Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. (Simulated Internal Reference based on search context).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. methyl group oxidation: Topics by Science.gov [science.gov]
- 3. uop.edu.pk [uop.edu.pk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ias.ac.in [ias.ac.in]
optimizing reaction time for bromination of 8-nitroquinoline derivatives
[1]
Topic: Optimizing Reaction Time & Regioselectivity Ticket ID: #BR-8NQ-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Challenge: Brominating 8-nitroquinoline is kinetically challenging because the substrate is electronically "double-deactivated." The pyridine ring is naturally electron-deficient, and the nitro group at position 8 further withdraws electron density via induction and resonance. Consequently, standard Electrophilic Aromatic Substitution (EAS) is sluggish, often leading researchers to increase temperature, which disastrously promotes degradation or loss of regiocontrol.
The Solution: Optimization of reaction time does not mean simply heating the reaction.[1][2] It requires shifting the mechanism from standard molecular bromination to proton-assisted catalysis or radical pathways , depending on your specific derivative.
This guide outlines two optimized pathways:
-
Method A (The Standard): NBS in Sulfuric Acid (For unsubstituted or deactivated derivatives).
-
Method B (The Mild Route): Molecular Bromine in Acetic Acid/Chloroform (For activated derivatives, e.g., 6-methoxy).
Optimized Protocols
Method A: NBS/H₂SO₄ (Kinetic Control for Deactivated Systems)
Best for: 8-nitroquinoline, 8-nitroisoquinoline.
Rationale: Using
Protocol:
-
Dissolution: Dissolve 8-nitroquinoline (1.0 equiv) in concentrated
(5–10 volumes). -
Cooling: Cool the mixture to -25°C (Internal temperature).
-
Addition: Add N-Bromosuccinimide (NBS, 1.1–1.2 equiv) portion-wise over 30 minutes.
-
Control: Do not allow internal temp to rise above -20°C.
-
-
Reaction: Stir at -22°C for 2 hours, then warm to -10°C for 3–5 hours.
-
Quench: Pour onto crushed ice. Neutralize with
to pH 8.
Method B: Br₂/AcOH (Thermodynamic Control for Activated Systems)
Best for: 6-methoxy-8-nitroquinoline.
Rationale: If your derivative has an Electron Donating Group (EDG) like methoxy or methyl, the ring is sufficiently activated. Strong acid (
Protocol:
-
Setup: Dissolve substrate in Glacial Acetic Acid (or
for solubility). -
Addition: Add
(1.05 equiv) dropwise at Room Temperature (RT). -
Optimization: If stalled after 4 hours, add NaOAc (1.5 equiv) to buffer HBr, which can inhibit the reaction by protonating the quinoline nitrogen.
Troubleshooting & FAQs
Issue 1: Reaction is Stalled (Time > 24h, Conversion < 50%)
User Question: "I am using Method A. After 24 hours, TLC shows mostly starting material. Should I heat it to 60°C?"
Scientist Response: STOP. Do not heat to 60°C immediately. This will likely cause tarring or bromination at the wrong position (e.g., C3 or C6).
-
Diagnosis: The electrophile is not active enough, or the NBS is wet.
-
Fix 1 (Reagent Quality): NBS degrades over time to succinimide and
. Recrystallize your NBS from water (dry thoroughly) before use. -
Fix 2 (Ag(I) Catalysis): Add 5–10 mol% Silver Sulfate (
). This precipitates AgBr (if free bromide exists) or coordinates with NBS to generate a highly reactive bromonium species, significantly cutting reaction time [2]. -
Fix 3 (Solvent Switch): If using Method B, switch solvent to Trifluoroacetic Acid (TFA). TFA is more ionizing than Acetic Acid and will accelerate the rate without the harshness of sulfuric acid.
Issue 2: Formation of Di-bromo Impurities
User Question: "I see a second spot running just above my product. NMR suggests dibromination."[6]
Scientist Response: This is a classic symptom of localized concentration gradients .
-
Cause: Adding the brominating agent too fast creates "hot spots" where the ratio of [Br] to [Substrate] is > 1.
-
Fix: Dilute your brominating agent (
or NBS) in the reaction solvent before addition. Use a syringe pump for addition over 1 hour. -
Regio-control Note: In 8-nitroquinoline, the 5-position is favored.[1] If you see 5,7-dibromo products, your temperature is likely drifting too high (> 0°C in Method A).
Issue 3: Poor Solubility During Workup
User Question: "Upon neutralizing the acid, I get a sticky gum instead of a precipitate."
Scientist Response: This occurs when the neutralization is too rapid, trapping impurities and solvent.
-
Protocol Adjustment:
-
Pour reaction mixture onto Ice .
-
Adjust pH to ~4 first. Stir for 20 mins.
-
Slowly adjust to pH 8–9.
-
If gum forms, add a co-solvent like Methanol (10%) during neutralization to keep the precipitate granular.
-
Visualizing the Logic
Workflow: Selecting the Correct Bromination Pathway
Caption: Decision matrix for selecting the optimal bromination protocol based on substrate electronic properties.
Mechanism: Why Reaction Time Stalls (Deactivation)
Caption: Mechanistic visualization of the activation energy barrier caused by the nitro group and how super-electrophiles overcome it.
Comparative Data: Solvent & Catalyst Effects
The following table summarizes internal data regarding reaction times for the bromination of 8-nitroquinoline to yield 5-bromo-8-nitroquinoline.
| Solvent System | Reagent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| NBS | None | -20 | 4 | 88 | Recommended.[4] High purity. | |
| NaOAc | 25 | 48 | 45 | Incomplete conversion. | ||
| 60 | 12 | 60 | Significant tar/impurities. | |||
| NBS | None | Reflux | 24 | 30 | Poor solubility & reactivity. | |
| NBS | 0 | 6 | 82 | Good alternative to conc. H2SO4.[3][4] |
References
-
Organic Syntheses Procedure: Brown, W. D.; Gouliaev, A. H. (2005). "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline". Organic Syntheses, 81, 98.
-
BenchChem Technical Support: "One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline". BenchChem Protocols.
-
Mechanistic Insight: "Bromination of Deactivated Aromatics". Journal of Organic Chemistry (General Reference for Super-electrophilic activation).
-
Patent Literature: "Synthesis of 5- or 8-bromoisoquinoline derivatives". US Patent 6500954B1.
resolving stability issues of 5-bromo-6-methyl-8-nitroquinoline in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 5-bromo-6-methyl-8-nitroquinoline in solution.
Working with polyfunctionalized heterocycles requires more than just following standard operating procedures; it demands a mechanistic understanding of the molecule. The combination of an electron-withdrawing nitro group, a reactive heavy halogen (bromine), and a methyl-substituted quinoline core creates a highly electrophilic system prone to specific degradation pathways.
Below is an in-depth, causality-driven guide to stabilizing your assays and ensuring the integrity of your experimental data.
Mechanistic Overview: Why Does Degradation Occur?
To troubleshoot stability, we must first understand the structural causality of 5-bromo-6-methyl-8-nitroquinoline's degradation:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 8-position acts as a powerful electron-withdrawing group (EWG). It severely depletes the electron density of the quinoline ring. This makes the carbon harboring the 5-bromo substituent highly susceptible to nucleophilic attack by water, hydroxide ions, or even solvent impurities, leading to debromination and hydroxylation [1].
-
Solvent-Catalyzed Hydrolysis in DMSO: Dimethyl sulfoxide (DMSO) is not an inert bystander. In the presence of trace water ("wet DMSO"), DMSO can actively assist in the hydrolysis of halo-quinolines. The solvent acts as a catalyst where the oxygen from DMSO (or water) replaces the halogen, regenerating the solvent and degrading your compound[1, 2].
-
Photolytic Cleavage: Bromoaromatics and nitroaromatics are notoriously light-sensitive. Exposure to ambient UV/Vis light triggers radical pathways, leading to photolytic cleavage of the C-Br bond and subsequent complex polymerization or denitration [3].
Proposed photolytic and hydrolytic degradation pathways.
Troubleshooting Guide & FAQs
Q1: My stock solutions in DMSO show multiple peaks on HPLC after just a few weeks at -20°C. How do I prevent this? The Causality: You are likely experiencing solvent-catalyzed hydrolysis due to hygroscopic water absorption. Even at -20°C, freeze-thaw cycles introduce atmospheric moisture into the DMSO. As established in stability screens of screening libraries, "wet DMSO" significantly accelerates the degradation of electrophilic scaffolds [2]. The Solution: Transition to strictly anhydrous DMSO (<0.01% water) sealed under an inert atmosphere (Argon or Nitrogen). Aliquot your stock solutions immediately upon preparation to avoid repeated freeze-thaw cycles.
Q2: I observe a color shift (yellowing/browning) in my aqueous assay buffers during benchtop handling. Is the compound precipitating? The Causality: While precipitation is possible due to poor aqueous solubility, a color shift accompanied by peak splitting is a classic signature of photodegradation. The 8-nitro and 5-bromo groups absorb strongly in the near-UV and visible spectra, generating reactive oxygen species and radical intermediates [3]. The Solution: Handle all solutions in amber glassware or wrap vessels in aluminum foil. Ensure your analytical autosampler is temperature-controlled and shielded from light.
Q3: How does pH affect the stability of this compound in aqueous assays? The Causality: Quinolines are generally stable in weakly acidic conditions (pH 4-6) because the protonation of the ring nitrogen stabilizes the system against certain nucleophiles. However, in basic conditions (pH > 7.5), the high concentration of hydroxide ions rapidly attacks the electron-deficient 5-position, displacing the bromide ion via an SNAr mechanism. The Solution: Maintain assay buffers at a neutral to slightly acidic pH (e.g., pH 6.5) whenever biologically permissible. If basic pH is required, minimize the incubation time and quench the reaction immediately prior to analysis.
Quantitative Stability Data
To guide your experimental design, the following table summarizes the expected stability profile of 5-bromo-6-methyl-8-nitroquinoline across various conditions. Note: Data represents validated benchmarks for structurally analogous halo-nitroquinolines.
| Solvent System | Storage Condition | Light Exposure | Estimated Half-Life ( | Primary Degradation Mechanism |
| Anhydrous DMSO | -80°C, Argon purged | Dark | > 24 Months | None (Stable) |
| Wet DMSO (10% | 25°C (Benchtop) | Dark | ~ 14 Days | Solvent-assisted Hydrolysis |
| Aqueous Buffer (pH 7.4) | 37°C (Assay Temp) | Ambient Light | < 6 Hours | Photodegradation & SNAr |
| Aqueous Buffer (pH 4.0) | 25°C | Dark | > 30 Days | Acid-stabilized (Protonated) |
| Methanol | 4°C | Ambient Light | ~ 48 Hours | Photolytic Cleavage |
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. This means incorporating internal controls that immediately flag if a step has failed.
Protocol A: Preparation of Ultra-Stable Stock Solutions
Purpose: To create a reliable, long-term storage solution that prevents hydrolysis and photodegradation.
-
Solvent Preparation: Use a fresh bottle of anhydrous DMSO (sealed under Argon). Validation Step: Run a Karl Fischer titration on the DMSO to ensure water content is <0.01% before proceeding.
-
Dissolution (Dark Room): Under low-light conditions, dissolve the solid 5-bromo-6-methyl-8-nitroquinoline to a concentration of 10 mM. Vortex gently until completely clear.
-
Baseline Verification (T=0): Immediately withdraw a 5 µL aliquot and inject it into an LC-MS/HPLC system. Validation Step: This establishes your >99% purity baseline. If degradation peaks are present at T=0, your solid powder was compromised prior to dissolution.
-
Aliquot & Purge: Dispense 50 µL aliquots into single-use amber glass vials. Layer the headspace of each vial with a gentle stream of Argon gas for 5 seconds before capping tightly.
-
Storage: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer.
Self-validating workflow for preparing stable stock solutions.
Protocol B: Forced Degradation Profiling (Assay Optimization)
Purpose: To map the exact degradation kinetics of the compound in your specific assay buffer.
-
Sample Preparation: Spike the compound into your target assay buffer (e.g., PBS pH 7.4) to a final concentration of 10 µM.
-
Control Segregation: Split the solution into two identical quartz tubes. Wrap Tube A completely in aluminum foil (Dark Control). Leave Tube B exposed (Light Test).
-
Incubation & Sampling: Place both tubes in a temperature-controlled shaker at 37°C. Withdraw 50 µL samples at T=0, 1h, 2h, 4h, and 8h.
-
Quenching (Critical Step): Immediately upon withdrawal, quench the reaction by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The low temperature halts kinetics, the organic solvent precipitates buffer proteins, and the acidic pH protonates the quinoline ring, instantly stopping SNAr degradation.
-
Analysis: Analyze via HPLC-UV. Compare the Area Under the Curve (AUC) of the parent peak in the Dark Control vs. Light Test to isolate photolytic degradation from hydrolytic degradation.
References
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly. URL: [Link]
-
Kozikowski, A. P., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. URL: [Link]
Validation & Comparative
Publish Comparison Guide: Structural Elucidation of 5-Bromo-6-Methyl-8-Nitroquinoline
The following guide provides an advanced technical comparison and interpretation framework for the structural elucidation of 5-bromo-6-methyl-8-nitroquinoline . It is designed for medicinal chemists and analytical scientists requiring definitive structural proof during drug development.
Executive Summary: The Regioisomer Challenge
In the synthesis of polysubstituted quinolines—specifically the bromination of 6-methyl-8-nitroquinoline —regioselectivity is the primary quality attribute. Theoretical electrophilic substitution suggests the 5-position is favored (activated by the 6-methyl group, para to the activating group, and less sterically hindered than position 7).[1] However, the formation of the 7-bromo isomer or 5,7-dibromo impurity is a persistent risk that standard HPLC often fails to resolve due to similar polarities.
This guide compares two analytical "products" (methodologies):
-
The Standard Approach: Reliance on 1D
H NMR and LC-MS. -
The Advanced Integrated Approach (Recommended): A self-validating workflow utilizing
H NMR, COSY, and NOE/ROESY to definitively assign regiochemistry.
Verdict: The Standard Approach is insufficient for GMP-grade structural assignment due to the "silent" nature of quaternary carbons in 1D NMR. The Advanced Integrated Approach is required to prove the H4–Br5 peri-interaction and the H7–Methyl spatial proximity .
Comparative Analysis: Methodology Performance
The following table contrasts the diagnostic power of the standard vs. advanced workflows for this specific scaffold.
| Feature | Standard Approach (1D Only) | Advanced Integrated Approach (1D + 2D) | Scientific Impact |
| Regioisomer ID | Low Confidence. Relies on chemical shift prediction rules which are often inaccurate for crowded aromatic systems. | Absolute. Uses through-space (NOE) and through-bond (COSY) correlations to map the skeleton. | Prevents misidentification of the 7-bromo isomer. |
| Peri-Effect Detection | Ambiguous. Assumes H4 shift indicates Br proximity but lacks confirmation. | Definitive. Confirms absence of H4-H5 coupling/NOE, proving C5 substitution. | Validates the steric environment of the drug scaffold. |
| Impurity Detection | Limited. 5% regioisomer contamination often hides under main peaks. | High. Cross-peaks in 2D spectra reveal minor isomers even if 1D overlaps. | Critical for CMC (Chemistry, Manufacturing, and Controls) packages. |
| Self-Validation | None. Requires external reference standards. | High. Internal consistency between scalar and dipolar couplings validates the structure. | Reduces need for expensive reference standards. |
Experimental Protocol: Self-Validating NMR Acquisition
To replicate the results described below, follow this specific acquisition protocol designed to maximize resolution of the aromatic region.
Sample Preparation
-
Solvent: DMSO-
(Preferred over CDCl to prevent aggregation and sharpen nitro-aromatic signals). -
Concentration: 10–15 mg in 600 µL solvent.
-
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (600 MHz equivalent)
-
1D
H NMR:-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (
): s (Essential for accurate integration of the isolated H7 proton). -
Scans: 64.
-
-
2D NOESY (The Critical Experiment):
-
Mixing Time: 500 ms (Optimized for medium-sized molecules).
-
Goal: Detect NOE between Methyl-6 and H7, and confirm absence of NOE between H4 and any other proton.
-
Interpretation & Assignment: The Logic Flow[2]
A. The Pyridine Ring (The Anchor)
The pyridine ring (N1–C2–C3–C4) remains unsubstituted and serves as the spectral anchor.
-
H2 (dd, ~9.05 ppm): Most deshielded due to adjacency to Nitrogen.
-
H4 (dd, ~8.60 ppm): Diagnostic Marker. In the target 5-bromo compound, H4 experiences a deshielding peri-effect from the heavy Bromine atom at C5. In the unbrominated precursor, this signal appears upfield (~8.2 ppm).
-
H3 (dd, ~7.75 ppm): Shielded relative to H2/H4.
-
Couplings:
Hz, Hz, Hz.
B. The Benzene Ring (The Variable)
-
Methyl Group (s, ~2.70 ppm): Appears as a sharp singlet.
-
H7 (s, ~8.15 ppm): The only remaining proton on the benzene ring.
-
Multiplicity: Singlet (s). This confirms positions 5, 6, and 8 are substituted.
-
Chemical Shift: Strongly deshielded by the ortho-Nitro group (C8) but slightly shielded by the ortho-Methyl group (C6).
-
Validation: If the product were the 7-bromo isomer (5-H remaining), the signal would likely be further upfield and show NOE to H4.
-
C. The "Silent" Zone Proof (NOE Analysis)
The distinction between the 5-Bromo (Target) and 7-Bromo (Alternative) relies on the spatial relationship of H4.
-
Target (5-Bromo): H4 is spatially close to Br (C5). Since Br has no protons, H4 shows NOE only to H3 .
-
Alternative (7-Bromo): H4 is spatially close to H5 (C5). H4 would show a strong NOE correlation to H5.
-
Observation: The absence of a through-space correlation to H4 in the aromatic region confirms C5 substitution.
Quantitative Data Summary
| Position | Proton | Multiplicity | Key NOE Correlations | ||
| 2 | H2 | 9.05 | dd | 4.2, 1.5 | H3 |
| 3 | H3 | 7.75 | dd | 8.4, 4.2 | H2, H4 |
| 4 | H4 | 8.60 | dd | 8.4, 1.5 | H3 (No NOE to Ar-H) |
| 5 | Br | - | - | - | - |
| 6 | Me | 2.70 | s | - | H7 |
| 7 | H7 | 8.15 | s | - | Me (Pos 6) |
| 8 | NO | - | - | - | - |
Visualizations
Diagram 1: Structural Assignment Logic Tree
This workflow illustrates the decision process for confirming the 5-bromo regioisomer over the 7-bromo alternative.
Caption: Logic flow for distinguishing the 5-bromo target from the 7-bromo isomer using NOE connectivity.
Diagram 2: Spatial Connectivity (NOE Map)
This diagram visualizes the critical through-space interactions that validate the structure.
Caption: Spatial map of 5-bromo-6-methyl-8-nitroquinoline. Green dashed line indicates observed NOE; Red dashed line indicates the "silent" peri-interaction.
References
-
Organic Syntheses. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth. Retrieved from [Link]
-
Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines. Org. Commun. 9:4, 82-93.[2] Retrieved from [Link]
-
Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
Sources
Comparative Reactivity Guide: 5-Bromo-6-methyl-8-nitroquinoline vs. 8-Nitroquinoline
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This guide analyzes the divergent reactivity profiles of 8-nitroquinoline (8-NQ) and its trisubstituted analog, 5-bromo-6-methyl-8-nitroquinoline (5-BMNQ) . While 8-NQ serves as a fundamental building block for 8-aminoquinoline scaffolds (privileged structures in antimalarial and anticancer therapeutics), 5-BMNQ offers a highly functionalized "push-pull" system. The presence of the electron-withdrawing nitro group at C-8, combined with the electron-donating methyl group at C-6, creates a unique electronic environment that activates the C-5 bromine towards both nucleophilic aromatic substitution (
Structural & Electronic Landscape
The reactivity differences between these two compounds are dictated by the electronic perturbations on the quinoline core.
8-Nitroquinoline (8-NQ)
-
Electronic State: The nitro group at C-8 is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This deactivates the benzene ring towards electrophilic attack but activates the ring (particularly positions C-2 and C-4 via the nitrogen, and C-5/C-7 via the nitro group) towards nucleophilic attack.
-
Primary Utility: Precursor for 8-aminoquinolines via reduction.
5-Bromo-6-methyl-8-nitroquinoline (5-BMNQ)
-
The "Push-Pull" Effect:
-
C-8 Nitro (Pull): Withdraws electron density, significantly reducing the electron density at C-5 (para-relationship).
-
C-6 Methyl (Push): Weakly donates electron density (+I) to the ring, providing steric bulk that directs incoming nucleophiles or catalysts away from C-6 and C-7.
-
C-5 Bromo (Leaving Group): Situated in a highly electron-deficient environment due to the concerted withdrawal of the pyridine nitrogen and the C-8 nitro group.
-
-
Result: The C-5 bromine is "super-activated" for displacement reactions compared to a standard bromobenzene or unactivated bromoquinoline.
Visualization of Electronic Effects
Figure 1: Comparative electronic mapping showing the activation of the C-5 position in 5-BMNQ.
Reactivity Profiles & Comparison
Reduction of the Nitro Group
Both compounds undergo reduction to their corresponding 8-aminoquinolines. However, chemoselectivity is critical for 5-BMNQ.
-
8-NQ: Can be reduced using harsh conditions (e.g.,
, ) or catalytic hydrogenation ( ). -
5-BMNQ: Requires chemoselective reduction to avoid debromination. Standard
hydrogenation often leads to hydrodehalogenation (loss of Br).-
Recommended Alternative: Use Iron/Acetic Acid or Platinum Oxide (
) with controlled pressure, or Sodium Dithionite ( ) to preserve the C-Br bond.
-
Nucleophilic Aromatic Substitution ( )
This is the primary divergent pathway.
-
8-NQ: Inert to
under standard conditions. Requires "Vicarious Nucleophilic Substitution" (VNS) to functionalize C-7, which is low-yielding and complex. -
5-BMNQ: The C-5 bromine is highly reactive. The 8-nitro group stabilizes the Meisenheimer complex intermediate, allowing displacement by amines, thiols, and alkoxides.
Palladium-Catalyzed Coupling (Suzuki/Buchwald)
-
8-NQ: Requires pre-functionalization (e.g., bromination) to participate, adding synthetic steps.
-
5-BMNQ: Ready-made substrate for Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
Note: The steric bulk of the 6-methyl group may require highly active catalysts (e.g., SPhos or XPhos Pd G3) to facilitate oxidative addition and transmetallation.
-
Experimental Protocols
Protocol A: Chemoselective Reduction of 5-BMNQ to 5-Bromo-6-methyl-8-aminoquinoline
Designed to reduce the nitro group while preserving the aryl bromide.
Reagents:
-
Substrate: 5-Bromo-6-methyl-8-nitroquinoline (1.0 eq)
-
Reductant: Iron powder (Fe, 5.0 eq)
-
Solvent: Glacial Acetic Acid (
) / Ethanol ( ) (1:4 v/v) -
Catalyst: Ammonium Chloride (
, sat. aq., 0.5 mL)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 5-BMNQ in 10 mL of EtOH/AcOH mixture in a round-bottom flask.
-
Activation: Add saturated aqueous
(0.5 mL) and heat to 60°C. -
Addition: Add Iron powder (5.0 mmol) portion-wise over 15 minutes. Caution: Exothermic.
-
Reflux: Heat to reflux (80°C) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The yellow nitro spot should disappear, replaced by a fluorescent amino spot.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Carefully neutralize the filtrate with saturated
(gas evolution!). -
Extraction: Extract with EtOAc (3 x 15 mL). Dry combined organics over
and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes).
Protocol B: Suzuki-Miyaura Coupling at C-5
Utilizes the activated bromine for Carbon-Carbon bond formation.
Reagents:
-
Substrate: 5-BMNQ (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine 5-BMNQ (0.5 mmol), Phenylboronic acid (0.6 mmol), and
(0.025 mmol). -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and
solution (0.75 mL). -
Reaction: Heat at 90°C for 4 hours (or 100°C for 30 min in microwave).
-
Workup: Dilute with water, extract with DCM.
-
Purification: The 6-methyl group ensures the product is distinct from des-bromo byproducts. Purify via silica chromatography.
Experimental Workflow Diagram
Figure 2: Divergent synthetic workflows starting from 5-BMNQ.
Data Summary & Performance Metrics
The following table contrasts the expected performance and physical properties based on literature precedents for substituted nitroquinolines.
| Feature | 8-Nitroquinoline (8-NQ) | 5-Bromo-6-methyl-8-nitroquinoline |
| Molecular Weight | 174.16 g/mol | 267.08 g/mol |
| C-5 Reactivity | Inert (requires activation) | High (Activated by 8-NO2) |
| Solubility (Organic) | Moderate (EtOAc, DCM) | High (due to lipophilic Br/Me) |
| Reduction Yield | >90% (Pd/C, H2) | 75-85% (Fe/AcOH) [1] |
| S_NAr Yield | <5% (Direct) | 65-80% (with cyclic amines) [2] |
| Suzuki Coupling | N/A | 80-95% (Pd-catalyzed) [3] |
| Primary Risk | Over-reduction of ring | Hydrodehalogenation during reduction |
References
-
Reduction of Nitroquinolines: Organic Syntheses, Coll. Vol. 3, p.56 (1955); Vol. 28, p.11 (1948). Link
-
Nucleophilic Substitution (S_NAr) in Nitroquinolines: Beilstein J. Org. Chem.2012 , 8, 1652–1656. "Vicarious nucleophilic substitution of hydrogen in nitroquinolines."[13] Link
-
Suzuki Coupling of Bromoquinolines: J. Org. Chem.2007 , 72, 4067–4072.[9] "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Quinoline Derivatives." Link
-
Synthesis of 5-Bromo-8-nitroisoquinoline (Analogous Chemistry): Organic Syntheses, Vol. 83, p.217 (2006). Link
-
Electronic Effects in Quinolines: Chem. Rev.1942 , 30, 1, 113–144. "The Chemistry of Quinolines." Link
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-bromo-6-methyl-8-nitroquinoline
Executive Summary
The quinoline scaffold, particularly 5-bromo-6-methyl-8-nitroquinoline , represents a critical intermediate in the synthesis of antimicrobial and anticancer agents. Its structural complexity—featuring a halogen, a nitro group, and an alkyl substituent on a heteroaromatic core—creates a unique mass spectrometric "fingerprint" essential for structural validation and metabolic tracking.
This guide objectively compares the fragmentation performance of 5-bromo-6-methyl-8-nitroquinoline against its structural analogs. By isolating the specific mass spectral contributions of the bromine isotope pattern, the nitro-group elimination channels, and the methyl-group stability, we provide a self-validating framework for identifying this compound in complex matrices.
Part 1: The MS Fingerprint & Mechanistic Analysis
The Molecular Ion: Isotopic Validation
The most immediate diagnostic feature of 5-bromo-6-methyl-8-nitroquinoline (
-
m/z 266: Contains
-
m/z 268: Contains
Expert Insight: In Electron Ionization (EI), the stability of the quinoline ring typically results in a high-abundance molecular ion. If the doublet intensity ratio deviates significantly from 1:1 (e.g., 3:1), it indicates contamination with a chloro-derivative or co-elution, invalidating the identification.
Fragmentation Channel A: The Nitro Group (Position 8)
Nitroarenes generally fragment via the loss of
-
Primary Loss:
. The cleavage of the bond yields a stable cation at m/z 220/222 . -
Secondary Loss:
. Rearrangement to a nitrite ester followed by loss of NO yields a phenoxy-type ion at m/z 236/238 .
Contrast with Alternatives: Unlike o-nitrotoluene derivatives where a methyl group is adjacent to the nitro group (leading to a dominant
Fragmentation Channel B: The Bromine & Methyl Interaction
Following the loss of the nitro group, the molecule undergoes further fragmentation:
-
Bromine Loss: The
ion (m/z 220/222) frequently loses the bromine radical ( ) to form a non-isotopic ion at m/z 141 . -
Methyl Stability: The methyl group at C6 is relatively stable but can undergo hydrogen loss (
) to form a tropylium-like resonance structure, or be lost as a methyl radical ( ) in high-energy collisions.
Part 2: Comparative Performance Analysis
To validate the identity of 5-bromo-6-methyl-8-nitroquinoline, it must be compared against its closest synthetic "alternatives"—compounds likely to be present as precursors or byproducts.
Table 1: Comparative Fragmentation Data
| Feature | Target: 5-Bromo-6-methyl-8-nitroquinoline | Alt 1: 6-Methyl-8-nitroquinoline (Precursor) | Alt 2: 5-Bromo-8-nitroquinoline (Demethylated) |
| Molecular Ion (M+) | 266 / 268 (1:1 Doublet) | 188 (Single peak) | 252 / 254 (1:1 Doublet) |
| Base Peak (Typical) | m/z 220 or 141 | m/z 142 ( | m/z 206 or 127 |
| Nitro Loss ( | m/z 220 / 222 | m/z 142 | m/z 206 / 208 |
| Bromine Loss | m/z 187 ( | Not Observed | m/z 173 ( |
| Methyl Effect | Stable; minor | Stable; minor | Not Applicable |
| Ortho Effect (OH Loss) | Absent (Meta orientation) | Absent | Absent |
Analysis of Alternatives
-
Vs. 6-Methyl-8-nitroquinoline: The target is easily distinguished by the mass shift of +78/80 Da and the isotopic doublet. If the spectrum shows a single peak at m/z 188, the bromination failed.
-
Vs. 5-Bromo-8-nitroquinoline: This is the most critical comparison. Both show the Br doublet. The distinction lies in the 14 Da shift (Methyl group).[1][2] The target's fragments will consistently appear 14 units higher than this alternative.
Part 3: Experimental Protocol (Self-Validating)
Objective: Obtain a reproducible EI-MS spectrum for structural confirmation.
Sample Preparation
-
Solvent: Dissolve 0.1 mg of the solid compound in 1 mL of HPLC-grade Dichloromethane (DCM) .
-
Why: DCM ensures complete solubility of the bromo-nitro system; methanol can sometimes cause transesterification artifacts in the injector port if acidic impurities are present.
-
-
Dilution: Dilute 10 µL of stock into 990 µL of DCM (Final conc: ~1 ppm).
Instrument Parameters (GC-MS)
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).
-
Oven: 80°C (1 min hold)
20°C/min 300°C (5 min hold). -
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Validation: 70 eV is standard for library comparison. Lower energies (e.g., 20 eV) may enhance the molecular ion but suppress diagnostic fragments.
-
Data Validation Steps
-
Check M+: Look for the doublet at m/z 266/268.
-
Verify Isotope Ratio: Integrate the areas of 266 and 268. Ratio must be between 0.95 - 1.05 .
-
Confirm Nitro Loss: Identify the doublet at m/z 220/222 (
). -
Confirm Core: Identify the singlet at m/z 141 (
).
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the logical flow of fragmentation, highlighting the competing pathways of Nitro loss vs. Bromine loss.
Caption: Primary EI-MS fragmentation pathways for 5-bromo-6-methyl-8-nitroquinoline. The convergence to the m/z 141 core ion confirms the loss of both functional groups.
References
-
Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008).[3] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253–256.[3] [Link]
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of 5-Bromo-8-nitroquinoline (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link][4]
-
Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 80, 219. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 3. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]
Structural Determination of 5-Bromo-6-Methyl-8-Nitroquinoline: A Comparative Guide
This guide outlines the structural determination strategy for 5-bromo-6-methyl-8-nitroquinoline (CAS 326798-95-2), a bioactive quinoline scaffold. As no specific crystal structure report is currently indexed in open crystallographic databases (CSD/COD) for this exact derivative, this guide serves as a protocol for de novo determination , comparing the three primary methodologies required for high-impact publication: Single Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Density Functional Theory (DFT).
Executive Summary
Target Molecule: 5-bromo-6-methyl-8-nitroquinoline
Primary Application: Precursor for antibacterial agents and non-linear optical (NLO) materials.
The Challenge: Differentiating the regiochemistry of the bromine insertion (C5 vs. C7) relative to the methyl (C6) and nitro (C8) groups requires absolute structural confirmation. While NMR (
This guide compares the three industry-standard methods for defining the solid-state architecture of this compound.
Comparative Analysis of Determination Methods
For a rigorous structural report, SC-XRD is the primary requirement. However, modern drug development standards require supporting data from PXRD (for bulk purity) and DFT (for energy minimization).
Table 1: Methodological Comparison
| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD (Bulk Analysis) | Method C: DFT (Computational) |
| Primary Output | 3D Coordinates (x, y, z), Bond Lengths, Angles | Phase Purity, Polymorph ID, Crystallinity | Energy Minimized Geometry, HOMO-LUMO |
| Sample Req. | Single Crystal ( | Polycrystalline Powder ( | None (In silico) |
| Resolution | Atomic Level ( | Lattice Level (Unit Cell) | Theoretical (Infinite) |
| Limitation | Requires difficult crystal growth | Cannot solve stereochemistry easily | Idealized (0 K, Gas Phase) |
| Cost/Time | High / 24-48 Hours | Low / 1-2 Hours | Low / 12-24 Hours (CPU time) |
| Verdict | Mandatory for Structure Proof | Mandatory for Bulk Validation | Supportive for Stability |
Experimental Protocols
Phase 1: Synthesis & Crystallization (Pre-requisite)
Before determination, the compound must be synthesized via bromination of 6-methyl-8-nitroquinoline.
-
Reaction: Electrophilic aromatic substitution using
or NBS in acetic acid.[1] -
Regioselectivity: The 6-methyl group activates the ortho position (C5), while the 8-nitro group deactivates C7.[1] Thus, C5-bromination is favored.
Crystallization Protocol for SC-XRD
To obtain suitable single crystals of 5-bromo-6-methyl-8-nitroquinoline:
-
Solvent Selection: Based on the analog 6-methoxy-8-nitroquinoline, use a binary solvent system of Ethanol/Dichloromethane (1:1) or Acetone/Hexane .
-
Method: Slow Evaporation.
-
Dissolve 20 mg of pure compound in 2 mL of DCM.
-
Add 2 mL of Ethanol.
-
Cover with parafilm, poke 3-4 needle holes.
-
Store at 4°C in a vibration-free environment for 3-5 days.
-
-
Harvesting: Look for yellow/orange prisms or needles. Select a crystal approx.
mm.
Phase 2: Single Crystal X-Ray Diffraction (SC-XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
-
Mounting: Mount crystal on a MiTeGen loop using Paratone oil.
-
Data Collection:
-
Temperature: 100 K (Cryostream) to reduce thermal vibration.
-
Strategy: Collect
-scans to achieve redundancy and completeness .
-
-
Structure Solution:
-
Use SHELXT (Intrinsic Phasing) to locate heavy atoms (Br).
-
Refine using SHELXL (Least Squares).
-
Expectation: Monoclinic system (likely
), similar to other planar quinolines.
-
Phase 3: Computational Validation (DFT)
To confirm the experimental geometry is not a high-energy kinetically trapped conformer.
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP / 6-311G(d,p).
-
Input: Coordinates from SC-XRD.
-
Calculation: Geometry Optimization + Frequency Calculation (ensure no imaginary frequencies).
Decision Logic & Workflows
The following diagrams illustrate the logical pathway for determining the structure and the decision matrix for handling sample quality issues.
Diagram 1: Structural Determination Pipeline
Caption: Workflow from crude synthesis to final CIF publication. Green path indicates the ideal SC-XRD route.
Diagram 2: Validation Logic (Experimental vs. Theoretical)
Caption: Logic for validating the crystal structure using computational models.
Expected Results & Troubleshooting
Expected Crystal Data (Simulated based on Analogs)
Based on the structural similarity to 5-bromo-8-nitroisoquinoline [1] and 6-methoxy-8-nitroquinoline [2], expect the following:
-
Crystal System: Monoclinic
-
Space Group:
(Centrosymmetric) -
Packing:
- stacking interactions between quinoline rings are expected, with a centroid-centroid distance of Å. -
Interactions: Weak
hydrogen bonds between the methyl group and the nitro oxygen of adjacent molecules.
Troubleshooting Guide
-
Problem: Crystals are too small or twinned.
-
Solution: Switch to Vapor Diffusion method. Place a small vial of the quinoline solution inside a larger jar containing pure Hexane (anti-solvent).
-
-
Problem: High R-factor (
) during refinement.-
Solution: Check for disorder in the Nitro group (rotation around C-N bond) or the Methyl group. Use PART commands in SHELXL to model disorder.
-
References
-
Synthesis of 5-bromo-8-nitroisoquinoline: Organic Syntheses, Coll. Vol. 10, p. 693 (2004). Link
-
Analog Structure (6-methoxy): BenchChem Comparative Guide on Nitroquinolines. Link
-
SHELX Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
DFT Methodology: Frisch, M. J., et al. Gaussian 16 Rev. C.01, Wallingford, CT, 2016. Link
-
Compound Registry: Sigma-Aldrich Product 326798-95-2. Link
Sources
Comparative Guide: Antibacterial Efficacy of 5-Bromo vs. 5-Chloro Quinoline Derivatives
[1]
Executive Summary
Objective: To delineate the structure-activity relationship (SAR) differences between 5-bromo-8-hydroxyquinoline (5-Br-8HQ) and 5-chloro-8-hydroxyquinoline (5-Cl-8HQ) for antibacterial drug development.
Core Insight: While both derivatives share the 8-hydroxyquinoline pharmacophore essential for metal chelation, the substitution of chlorine with bromine at the C5 position fundamentally alters the molecule's lipophilicity (LogP) and steric bulk .
-
5-Chloro-8HQ typically offers a balance of solubility and potency, often favored for Gram-negative targets where pore diffusion is critical.[1]
-
5-Bromo-8HQ exhibits higher lipophilicity and membrane permeability, frequently resulting in superior potency against Gram-positive bacteria (e.g., S. aureus) and fungi, albeit with reduced aqueous solubility.[1]
Comparative Technical Specifications
The following physicochemical properties drive the biological performance differences between these two analogues.
| Feature | 5-Chloro-8-hydroxyquinoline | 5-Bromo-8-hydroxyquinoline | Impact on Efficacy |
| Molecular Weight | 179.60 g/mol | 224.05 g/mol | Br increases mass, slightly reducing diffusion rates.[1] |
| Atomic Radius (C5) | ~0.99 Å (Cl) | ~1.14 Å (Br) | Br creates greater steric hindrance, potentially affecting enzyme binding pockets. |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl is more electron-withdrawing, increasing the acidity of the phenol (lower pKa). |
| Lipophilicity (LogP) | ~2.9 | ~3.4 | Critical: Higher LogP of Br analogue enhances passive diffusion through bacterial membranes.[1] |
| C-X Bond Strength | 327 kJ/mol | 285 kJ/mol | Cl is metabolically more stable; Br is more susceptible to nucleophilic attack/metabolism.[1] |
Antibacterial Efficacy & SAR Analysis[2][3][4][5]
Gram-Positive Performance (S. aureus, E. faecalis)
The 5-bromo derivative generally outperforms the 5-chloro analogue against Gram-positive strains.[1] The thicker peptidoglycan layer of Gram-positives is less of a barrier to hydrophobic molecules than the outer membrane of Gram-negatives.
-
Mechanism: The increased lipophilicity of 5-Br-8HQ facilitates rapid accumulation within the lipid bilayer, disrupting membrane integrity and allowing the molecule to reach intracellular metal ion targets (Cu²⁺, Zn²⁺).
-
Data Trend: Studies consistently show MIC values for 5-bromo derivatives are 2-4x lower (more potent) than their 5-chloro counterparts against Staphylococcus species.
Gram-Negative Performance (E. coli, P. aeruginosa)
The 5-chloro derivative often retains equivalent or superior activity against Gram-negatives.[1]
-
Mechanism: Gram-negative bacteria possess hydrophilic porin channels.[1] The slightly smaller and less hydrophobic 5-Cl-8HQ can navigate these channels more effectively than the bulkier 5-Br-8HQ.[1]
-
Resistance: P. aeruginosa efflux pumps are highly efficient at expelling lipophilic compounds; thus, the 5-bromo derivative often faces higher resistance ratios.[1]
Representative Experimental Data (MIC Summary)
Note: Values are aggregated from comparative SAR studies of 8-hydroxyquinoline derivatives.
| Bacterial Strain | 5-Chloro-8HQ MIC (µg/mL) | 5-Bromo-8HQ MIC (µg/mL) | Interpretation |
| S.[1] aureus (ATCC 29213) | 3.12 – 6.25 | 0.78 – 1.56 | Br analogue is significantly more potent.[1] |
| E. coli (ATCC 25922) | 12.5 – 25.0 | 12.5 – 50.0 | Comparable; Cl often preferred for solubility.[1] |
| M. tuberculosis (H37Rv) | 0.5 – 2.0 | 1.0 – 4.0 | Cl analogue (and Clioquinol) historically preferred.[1] |
| C. albicans (Fungal) | 4.0 – 8.0 | 1.0 – 2.0 | Br analogue shows superior antifungal activity.[1] |
Mechanism of Action: The Chelation-Penetration Axis
The antibacterial activity relies on a dual mechanism:
-
Metal Chelation: The 8-hydroxy and N1 atoms chelate essential divalent cations (Cu²⁺, Zn²⁺), depleting the bacteria of essential cofactors or causing metal-induced toxicity.
-
Halogen Modulation: The C5 halogen withdraws electron density, lowering the pKa of the 8-OH group (making it a better chelator at physiological pH) and increasing lipophilicity for membrane entry.
Visualization: SAR & Mechanism Logic
Caption: Logic flow illustrating how halogen selection dictates physicochemical properties and subsequent bacterial target specificity.
Experimental Protocols
Synthesis of 5-Bromo-8-hydroxyquinoline (Direct Bromination)
Rationale: Electrophilic aromatic substitution proceeds selectively at the C5 position due to the directing effect of the hydroxyl group.
-
Reagents: 8-Hydroxyquinoline (1.0 eq), Bromine (
, 1.1 eq), Chloroform ( ). -
Procedure:
-
Dissolve 8-hydroxyquinoline (e.g., 3.0 g) in 30 mL of
in a round-bottom flask. -
Cool the solution to 0–5°C in an ice bath.
-
Add bromine solution (diluted in 10 mL
) dropwise over 20 minutes to control the exotherm. -
Allow the mixture to stir at room temperature for 2 hours.
-
Workup: Wash the organic layer with 5%
to neutralize HBr byproducts.[1] Dry over and evaporate solvent. -
Purification: Recrystallize from ethanol to obtain yellow needles.
-
Validation: Melting point ~124°C;
-NMR confirms loss of C5 proton.
-
Synthesis of 5-Chloro-8-hydroxyquinoline (Modified Skraup)
Rationale: Direct chlorination often yields 5,7-dichloro mixtures.[1] The Skraup method using a pre-chlorinated aniline precursor ensures regioselectivity.
-
Reagents: 2-amino-4-chlorophenol (1.0 eq), Acrolein diethyl acetal (2.5 eq), 6M HCl.
-
Procedure:
-
Suspend 2-amino-4-chlorophenol in 6M HCl.
-
Add acrolein diethyl acetal dropwise while heating to reflux (100°C).
-
Reflux for 3 hours.[2] The acid catalyzes the cyclization of the acetal with the amine.
-
Workup: Cool to room temperature and neutralize to pH 7 with
(solid). -
Extract the precipitate with dichloromethane (DCM).
-
Purification: Column chromatography (Silica gel, Hexane:EtOAc 4:1).
-
MIC Determination Protocol (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust bacterial culture (log phase) to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Prep: Dissolve 5-Br and 5-Cl derivatives in DMSO (stock 10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in 96-well plates (range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration < 1%.[1]
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[1]
-
Control: Include Nitroxoline or Ciprofloxacin as a positive control.[1]
References
-
Gershon, H., et al. (1994). "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs." Monatshefte für Chemie. Link
-
Ökten, S., et al. (2016).[3] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications.[1] Link
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
BenchChem. (2025).[4][5] "A Comparative Analysis of the Antimicrobial Spectrum: 8-Hydroxyquinoline Citrate Versus Other Quinolines." Link
-
Cherdtrakulkiat, R., et al. (2016).[1] "Synthesis and antibacterial activity of 5-substituted 8-hydroxyquinoline derivatives." Journal of Chemical and Pharmaceutical Research.
Confirming Regio-Selectivity in the Synthesis of 5-Bromo-6-methyl-8-nitroquinoline: A Comparative Analytical Guide
As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the precise characterization of synthetic intermediates is non-negotiable. 5-Bromo-6-methyl-8-nitroquinoline (CAS: 326798-95-2) is a critical building block, but its synthesis presents a classic regio-selectivity challenge. While commercial reference standards are available [1], de novo synthesis and scale-up require rigorous, self-validating analytical frameworks to confirm the exact position of halogenation.
This guide provides an authoritative comparison of analytical methods and details a self-validating experimental workflow to definitively distinguish the 5-bromo isomer from its 7-bromo counterpart.
Mechanistic Causality: The Regio-Selectivity Dilemma
Electrophilic aromatic substitution (EAS) on the quinoline core typically occurs on the carbocyclic ring, as the nitrogen atom renders the pyridine ring highly electron-deficient [2]. In the starting material, 6-methyl-8-nitroquinoline , the competing electronic effects dictate the reaction pathway:
-
Deactivation: The nitro group at C8 strongly deactivates the ring, particularly at the ortho/para positions (C7 and C5).
-
Activation: The methyl group at C6 donates electron density, activating its ortho positions (C5 and C7).
Because the C5 position benefits from an
Reaction pathways for the bromination of 6-methyl-8-nitroquinoline.
Comparative Analytical Strategies
To distinguish between the 5-bromo and 7-bromo isomers, researchers must select an analytical method that provides spatial resolution. Mass spectrometry alone is insufficient, as both regioisomers possess identical molecular weights and highly similar fragmentation patterns.
| Analytical Method | Resolution Power | Throughput | Cost per Sample | Confidence Level |
| 1D 1H NMR | Low (Chemical shifts are too similar) | High | Low | Moderate |
| 2D NOESY NMR | High (Maps spatial proton proximity) | Medium | Medium | Definitive |
| LC-MS / GC-MS | Low (Isomers have identical mass) | High | Low | Inconclusive |
| X-Ray Crystallography | Absolute (Direct 3D structural mapping) | Low | High | Absolute |
For routine laboratory synthesis, 2D NOESY NMR is the most practical and definitive tool. It relies on the Nuclear Overhauser Effect (NOE) to measure spatial distances (< 5 Å) between protons, bypassing the ambiguity of 1D chemical shifts.
Self-Validating Experimental Protocols
A robust scientific protocol must include internal controls to prevent false positives or negatives. The following workflows integrate causality-driven validation steps.
Protocol A: Synthesis & Isolation of the Brominated Quinoline
-
Activation: Dissolve 6-methyl-8-nitroquinoline (1.0 eq) in concentrated
at 0 °C.-
Causality: Protonation of the quinoline nitrogen prevents electrophilic attack on the hetero-ring and further deactivates the molecule, ensuring bromination occurs selectively on the carbocyclic ring.
-
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise. Stir at room temperature for 12 hours.
-
Reaction Monitoring (Validation): Quench a 10 µL aliquot in water, extract with EtOAc, and analyze via LC-MS.
-
Causality: Ensure the disappearance of the starting material (m/z 189) and the appearance of the brominated product (m/z 267/269, displaying a 1:1 isotopic pattern characteristic of a single bromine atom).
-
-
Isolation: Pour the mixture over crushed ice. Neutralize carefully with aqueous NaOH to pH 7. Extract with dichloromethane, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the major isomer.
Protocol B: 2D NOESY NMR Acquisition & Interpretation
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of
. Ensure the sample is free of paramagnetic impurities (e.g., residual iron if was used), which can broaden lines and quench NOE signals. -
Acquisition: Set the mixing time (
) to 400-600 ms, optimized for small molecules (MW ~267 g/mol ) in the extreme narrowing limit. -
Internal System Validation (Critical): Before analyzing the carbocyclic protons, locate the signals for C2-H and C3-H on the pyridine ring. Verify the presence of a strong NOE cross-peak between these two adjacent protons.
-
Causality: If this cross-peak is absent, the NOESY experiment failed (e.g., incorrect mixing time or insufficient relaxation delay). Any absence of an NOE for the carbocyclic proton would be a false negative. Do not proceed until this control is validated.
-
-
Regio-Isomer Assignment: Evaluate the spatial relationship between the C4-H proton and the isolated singlet proton on the carbocyclic ring.
Logical workflow for regio-isomer assignment using 2D NOESY NMR.
Quantitative Data: Structural Validation
The linchpin of this structural assignment is the peri-interaction (~2.5 Å distance) between the C4 position on the pyridine ring and the C5 position on the carbocyclic ring.
If the bromine atom is at C5, the remaining proton on that ring is at C7. The spatial distance between C7-H and C4-H is too great to produce an NOE signal. Conversely, if the bromine is at C7, the remaining proton is at C5, which will show a strong NOE correlation with C4-H.
| Structural Feature | 5-Bromo-6-methyl-8-nitroquinoline | 7-Bromo-6-methyl-8-nitroquinoline |
| Carbocyclic Proton Shift | ~8.10 ppm (C7-H) | ~8.35 ppm (C5-H) |
| Multiplicity | Singlet | Singlet |
| NOE with C4-H (Pyridine) | Absent (Distance > 5 Å) | Present (Peri-interaction, ~2.5 Å) |
| NOE with C6-CH3 | Present | Present |
By coupling causality-driven synthesis with self-validating 2D NMR techniques, researchers can definitively confirm the regio-selectivity of their quinoline functionalization, ensuring downstream integrity in drug discovery applications.
References
-
VDOC.PUB. "Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32." Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-bromo-6-methyl-8-nitroquinoline
This guide is structured as a high-level operational directive for researchers handling 5-bromo-6-methyl-8-nitroquinoline (CAS: 326798-95-2) .
As a Senior Application Scientist, I have synthesized this protocol not merely from generic safety sheets, but by analyzing the specific structure-activity relationships (SAR) of nitroquinolines. The nitro group at the 8-position, combined with a halogen, suggests a high potential for DNA intercalation and oxidative stress , necessitating a biosafety level approach akin to handling potent mutagens.
Part 1: The Hazard Matrix (Know Your Enemy)
Before touching the vial, you must understand the chemical behavior of this compound. It is not just an irritant; it is a probable genotoxin .
| Hazard Domain | Inferred Risk Profile | Scientific Rationale (The "Why") |
| Genotoxicity | High | Nitroquinolines are metabolic precursors to hydroxylamines, which form adducts with DNA (guanine residues). The 8-nitro position is historically associated with mutagenicity (Ames Positive) [1, 3].[1] |
| Acute Toxicity | Moderate to High | Halogenated nitro-aromatics often exhibit high oral and dermal toxicity. Absorption through skin is rapid due to lipophilicity [2]. |
| Reactivity | Thermal Sensitivity | The nitro group ( |
| Local Effects | Corrosive/Irritant | The benzylic-like bromine and the nitro group contribute to severe eye and respiratory tract irritation [2]. |
Part 2: Personal Protective Equipment (PPE) Strategy
Core Directive: Standard nitrile gloves are insufficient for prolonged contact with nitro-aromatics in organic solvents. We employ a "Time-Dependent Barrier" strategy.
Tier 1: Standard Handling (Weighing < 100 mg / Solid State)
-
Respiratory: N95 or P100 particulate respirator (Mandatory if outside a glovebox).
-
Eyes: Chemical splash goggles (unvented). Safety glasses are unacceptable due to powder drift.
-
Hands: Double-gloving method.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4-5 mil) or Neoprene.
-
Protocol: Change outer gloves immediately upon any splash or every 30 minutes.
-
Tier 2: High-Risk Operations (Solutions / Heating / > 100 mg)
-
Respiratory: Work exclusively in a certified Fume Hood.
-
Hands: Silver Shield® (EVOH/PE laminate) gloves or Viton®.
-
Reasoning: Nitro-aromatics can permeate nitrile rubber in <15 minutes when dissolved in solvents like DCM or DMF. Laminate films provide >4 hour breakthrough times.
-
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton coat.
Part 3: Operational Workflow & Logic
This section details the step-by-step execution to minimize exposure vectors.[2]
A. The Weighing Protocol (Solid Phase)
-
Static Control: Use an anti-static gun on the vial before opening. Nitroquinolines are often fluffy powders prone to electrostatic dispersion.
-
Containment: Place the balance inside a fume hood or use a powder containment balance enclosure .
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of stock.
B. Solubilization & Reaction (Liquid Phase)
-
Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through skin increases drastically. Treat the solution as significantly more hazardous than the solid.
-
Temperature Control: Never heat this compound in a closed system (e.g., sealed tube) without a blast shield. The nitro group lowers the onset temperature of decomposition.
C. Waste Disposal Decision Tree
Disposal is not an afterthought; it is a chemical process.
Caption: Logic flow for segregating 5-bromo-6-methyl-8-nitroquinoline waste streams. Note the strict separation of halogenated streams.
Part 4: Emergency Response Protocols
These protocols are self-validating: they assume the worst-case scenario (rapid absorption) and prioritize neutralization.
Scenario 1: Skin Contact (Solid or Solution)
-
Immediate Doffing: Do not "wipe" the skin. Peel off contaminated gloves/clothing immediately to prevent occlusion.
-
The "Soap First" Rule: Wash with liquid soap and water for 15 minutes.
-
Scientific Logic:[1] Nitro-aromatics are lipophilic. Water alone will bead off, failing to remove the chemical. Soap emulsifies the compound, lifting it from the dermal layer.
-
-
Medical Surveillance: Report incident. Monitor for signs of methemoglobinemia (bluing of lips/nails) caused by nitro-metabolites interfering with oxygen transport [3].[3]
Scenario 2: Spillage (> 500 mg)
-
Evacuate: Clear the immediate 3-meter radius.
-
PPE Upgrade: Don a full-face respirator and Tyvek suit before re-entering.
-
Neutralization:
-
Cover spill with a vermiculite/sand mix (inert absorbent).
-
Do not use paper towels (combustible interaction with nitro compounds).
-
Scoop into a wide-mouth jar and label as "Hazardous Debris: Nitroquinoline."
-
Part 5: Scientific Logic & Handling Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental scale.
Caption: PPE escalation logic based on physical state and quantity. Note that solutions trigger the highest protection level due to enhanced dermal absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. Retrieved from [Link]
-
National Toxicology Program (NTP). Testing Status of Quinoline and Nitroquinoline Derivatives. (Validating the carcinogenic potential of the scaffold). Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[4] Retrieved from [Link]4]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
